molecular formula C10H9BrN2 B1524601 1-(3-Bromophenyl)-5-methyl-1H-pyrazole CAS No. 1260787-69-6

1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B1524601
CAS No.: 1260787-69-6
M. Wt: 237.1 g/mol
InChI Key: SOKRUOCNOJWGDW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Bromophenyl)-5-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Bromophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromophenyl)-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKRUOCNOJWGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260787-69-6
Record name 1-(3-bromophenyl)-5-methyl-1H-pyrazole
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Foundational & Exploratory

[1][2][3]

Executive Summary

1-(3-Bromophenyl)-5-methyl-1H-pyrazole is a specialized heterocyclic building block widely utilized in the synthesis of p38 MAP kinase inhibitors and agrochemicals. Its structural value lies in the 3-bromo handle on the phenyl ring—which facilitates downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions—and the 5-methyl group on the pyrazole core, which often imparts critical steric constraints in protein-ligand binding pockets.

This guide addresses the common challenge of regioisomerism (distinguishing the 5-methyl from the 3-methyl isomer) and provides verified identification data and synthesis protocols.

Chemical Identity & Registry

Precise identification is critical due to the prevalence of the regioisomer 1-(3-bromophenyl)-3-methyl-1H-pyrazole.

Parameter Technical Detail
Chemical Name 1-(3-Bromophenyl)-5-methyl-1H-pyrazole
CAS Registry Number 1260787-69-6
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
SMILES CC1=CC=NN1C2=CC(=CC=C2)Br
InChIKey SOKRUOCNOJWGDW-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, CH₂Cl₂, Ethyl Acetate

Regioselective Synthesis

The synthesis of 1-aryl-5-methylpyrazoles is frequently complicated by the formation of the thermodynamically stable 3-methyl isomer. To exclusively generate the 5-methyl isomer, the condensation reaction must be directed using specific 1,3-dielectrophiles.

Core Methodology

The most reliable route involves the cyclocondensation of 3-bromophenylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).

  • Reaction Logic: The hydrazine terminal nitrogen (

    
    ) is the most nucleophilic site and attacks the most electrophilic carbonyl (the ketone at C2) first. This establishes the position of the methyl group relative to the nitrogen bridge.
    
  • Conditions: Acid-catalyzed cyclization (HCl or AcOH) in ethanol promotes the closure of the ring at the acetal carbon, securing the 5-methyl regiochemistry.

Step-by-Step Protocol
  • Reagents:

    • 3-Bromophenylhydrazine hydrochloride (1.0 equiv)

    • 4,4-Dimethoxy-2-butanone (1.1 equiv)

    • Ethanol (Solvent, 10 mL/g)

    • Conc. HCl (Catalytic, 0.1 equiv)

  • Procedure:

    • Dissolve 3-bromophenylhydrazine HCl in ethanol.

    • Add 4,4-dimethoxy-2-butanone dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize with saturated

      
       and extract with ethyl acetate.
      
    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Reaction Pathway Visualization

SynthesispathwayStart13-Bromophenylhydrazine(Nucleophile)InterHydrazone Intermediate(Regio-determining Step)Start1->InterNH2 attacks Ketone (C2)Start24,4-Dimethoxy-2-butanone(Electrophile)Start2->InterCyclicCyclization(Acid Catalyzed)Inter->Cyclic- MeOHIsomer3-Methyl Isomer(Avoided via Carbonyl Reactivity)Inter->IsomerIf NH attacks Ketone (Minor)Product1-(3-Bromophenyl)-5-methyl-1H-pyrazole(CAS 1260787-69-6)Cyclic->Product- H2O

Figure 1: Reaction pathway highlighting the nucleophilic attack sequence required to enforce 5-methyl regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, researchers must distinguish it from the 3-methyl isomer using NMR spectroscopy.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Pyrazole C4-H: A singlet or doublet typically around δ 6.2 – 6.3 ppm .

  • Methyl Group:

    • 5-Methyl Isomer: The methyl group is deshielded by the adjacent N-aryl ring current and steric environment, typically appearing at δ 2.30 – 2.40 ppm .

    • Contrast (3-Methyl Isomer): The methyl group is further from the aryl ring, often appearing slightly upfield.

  • NOESY/ROESY: A critical NOE correlation should be observed between the Methyl protons and the Ortho-protons of the 3-bromophenyl ring. This correlation is absent in the 3-methyl isomer.

Mass Spectrometry
  • ESI-MS (M+H): m/z 237.0 / 239.0 (Characteristic 1:1 isotopic pattern for Bromine).

Applications in Drug Discovery

This compound serves as a "scaffold" intermediate. The bromine atom acts as a functional handle for diversity-oriented synthesis.

Application Area Mechanism / Utility
p38 MAPK Inhibitors The 1-aryl-5-methylpyrazole core mimics the ATP-binding interaction in p38 kinases. The 3-bromo group is replaced via Suzuki coupling to introduce solubility-enhancing groups (e.g., pyridines, morpholines).
Agrochemicals Used as a precursor for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Cross-Coupling Suzuki-Miyaura: Coupling with aryl boronic acids.Buchwald-Hartwig: Amination to form N-aryl derivatives.
Logical Workflow for Derivatization

Applicationscluster_reactionsFunctionalization PathwaysCore1-(3-Bromophenyl)-5-methyl-1H-pyrazole(Core Scaffold)SuzukiSuzuki Coupling(R-B(OH)2, Pd cat.)Core->SuzukiBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->BuchwaldHeckHeck Reaction(Alkenes)Core->HeckTarget1Biaryl p38 InhibitorsSuzuki->Target1Target2Aminopyrazole AgrochemicalsBuchwald->Target2

Figure 2: Divergent synthesis pathways utilizing the bromine handle for medicinal chemistry optimization.

References

  • ChemicalBook. 1-(3-Bromophenyl)-5-methyl-1H-pyrazole Basic Information. Retrieved from .

  • PubChemLite. 1-(3-bromophenyl)-5-methyl-1h-pyrazole Structure and CID. Retrieved from .

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for regioselective synthesis methods).
  • BLD Pharm. Product Catalog: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (CAS 1260787-69-6).[1][2][3] Retrieved from .

A Technical Guide to the Synthesis, Differentiation, and Significance of 1-(3-bromophenyl)-5-methyl-1H-pyrazole and its 3-methyl Regioisomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often presents the critical challenge of regioselectivity, leading to the formation of isomers with distinct physicochemical and pharmacological profiles.[3][4] This guide provides an in-depth analysis of the structural, synthetic, and analytical differences between two closely related regioisomers: 1-(3-bromophenyl)-5-methyl-1H-pyrazole and 1-(3-bromophenyl)-3-methyl-1H-pyrazole . We will explore the mechanistic underpinnings of their formation via the Knorr pyrazole synthesis, detail definitive analytical techniques for their unambiguous differentiation, and discuss the profound implications of this isomerism on structure-activity relationships (SAR) in drug discovery.

Introduction: The Challenge of Pyrazole Regioisomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them ideal pharmacophores.[2] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, among others.[1][5][6][7]

The most common and versatile method for pyrazole synthesis is the Knorr reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9][10] However, when an unsymmetrical 1,3-dicarbonyl (like acetylacetone) reacts with a substituted hydrazine (like (3-bromophenyl)hydrazine), the reaction can proceed via two different pathways, yielding a mixture of regioisomers. The seemingly minor difference of a methyl group's position—at C3 versus C5 on the pyrazole ring—can lead to vastly different biological activities and pharmacokinetic properties, making strict regiocontrol and accurate characterization paramount.[4][11]

This guide uses the 1-(3-bromophenyl)-3/5-methylpyrazole isomer pair as a practical case study to illuminate this fundamental challenge in heterocyclic chemistry.

Structural and Physicochemical Disparities

The foundational difference between the two isomers lies in the connectivity of the atoms, as dictated by IUPAC nomenclature:

  • Isomer 1: 1-(3-bromophenyl)-5-methyl-1H-pyrazole

  • Isomer 2: 1-(3-bromophenyl)-3-methyl-1H-pyrazole

Property1-(3-bromophenyl)-5-methyl-1H-pyrazole1-(3-bromophenyl)-3-methyl-1H-pyrazoleRationale for Difference
Structure 1-(3-bromophenyl)-5-methyl-1H-pyrazole1-(3-bromophenyl)-3-methyl-1H-pyrazolePositional difference of the methyl group on the pyrazole ring.
Molecular Formula C₁₀H₉BrN₂C₁₀H₉BrN₂Identical
Molecular Weight 237.10 g/mol 237.10 g/mol Identical
Predicted LogP ~3.2~3.2Minor differences may exist due to subtle changes in polarity, but are generally very similar.
Predicted pKa ~1.5-2.0 (for protonated N2)~1.5-2.0 (for protonated N2)The electron-withdrawing effect of the bromophenyl group dominates, leading to similar low basicity.
Dipole Moment DifferentDifferentThe vector sum of individual bond dipoles changes with the methyl group's position, affecting crystal packing and solubility.

Synthesis and Mechanistic Control

The formation of these isomers is best understood through the mechanism of the Knorr Pyrazole Synthesis.

The Knorr Synthesis Pathway

The reaction involves the condensation of (3-bromophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl, such as acetylacetone (2,4-pentanedione). The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The crux of the regioselectivity issue lies in the initial nucleophilic attack. The substituted hydrazine has two non-equivalent nitrogen atoms, but the terminal NH₂ group is significantly more nucleophilic. This NH₂ group can attack either of the two carbonyl carbons of acetylacetone.

  • Pathway A (Attack at C2): If the hydrazine attacks the C2 carbonyl of acetylacetone, subsequent cyclization and dehydration yield the 1,5-disubstituted pyrazole (1-(3-bromophenyl)-5-methyl-1H-pyrazole).

  • Pathway B (Attack at C4): If the hydrazine attacks the C4 carbonyl, the reaction leads to the 1,3-disubstituted pyrazole (1-(3-bromophenyl)-3-methyl-1H-pyrazole).

The outcome is highly dependent on reaction conditions.[3]

Factors Influencing Regioselectivity

Controlling the isomeric ratio is a key synthetic challenge. Several factors can be tuned to favor one pathway over the other:[4]

  • pH Control: Reaction acidity is a critical determinant.

    • Acidic Conditions: Under acidic catalysis, the reaction equilibrium can be shifted. Protonation of the carbonyls can influence the site of attack.

    • Basic Conditions: In basic media, enolate formation from the dicarbonyl can alter the reaction course.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl can direct the attack to the less sterically hindered carbonyl.[4]

  • Electronic Effects: Electron-withdrawing groups (like trifluoromethyl) on the dicarbonyl can make the adjacent carbonyl more electrophilic, directing the initial attack.

  • Solvent Choice: The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically improve regioselectivity in some cases.

G cluster_pathways Reaction Pathways cluster_A Pathway A cluster_B Pathway B R1 3-Bromophenylhydrazine P_Start R2 Acetylacetone (unsymmetrical 1,3-dicarbonyl) Nuc_A Nucleophilic Attack at Carbonyl C2 Nuc_B Nucleophilic Attack at Carbonyl C4 Int_A Hydrazone Intermediate A Cycl_A Cyclization & Dehydration Prod_A 1-(3-bromophenyl)- 5-methyl-1H-pyrazole Int_B Hydrazone Intermediate B Cycl_B Cyclization & Dehydration Prod_B 1-(3-bromophenyl)- 3-methyl-1H-pyrazole

Fig. 1: Regioselectivity in the Knorr synthesis of pyrazole isomers.
Protocol: Synthesis of 1-(3-bromophenyl)-3/5-methylpyrazole

This protocol typically yields a mixture of isomers, which must be separated and characterized.

  • Reaction Setup: To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude oil, a mixture of regioisomers, is purified using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two products.

Definitive Analytical Characterization

While techniques like TLC and HPLC can separate the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural assignment.

¹H and ¹³C NMR Spectroscopy

Standard 1D NMR provides initial clues. The chemical shifts of the pyrazole ring proton (C4-H) and the methyl protons will differ slightly between the two isomers. However, these differences can be small and are not always sufficient for definitive assignment without reference standards.

  • ¹H NMR: The key signals are the singlet for the pyrazole C4-H and the singlet for the C-methyl group. The electronic environment of the 5-methyl isomer is different from the 3-methyl isomer, leading to distinct chemical shifts.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are diagnostic. The carbon bearing the methyl group (C3 or C5) will have a characteristic upfield shift compared to the unsubstituted carbon.

The Decisive Tool: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is the most powerful method for distinguishing these regioisomers.[12][13][14] This experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. The strategy relies on the spatial proximity between the protons of the N1-phenyl ring and the substituent at the C5 position.

  • For 1-(3-bromophenyl)-5-methyl-1H-pyrazole: A clear NOE cross-peak will be observed between the protons of the methyl group at C5 and the ortho-protons of the 3-bromophenyl ring.

  • For 1-(3-bromophenyl)-3-methyl-1H-pyrazole: No such NOE will be observed. Instead, an NOE cross-peak will be seen between the pyrazole's C5-H proton and the ortho-protons of the 3-bromophenyl ring.

This single experiment provides an irrefutable assignment of the structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Structural Elucidation Syn Knorr Pyrazole Synthesis Pur Column Chromatography Syn->Pur Yields Isomer Mixture NMR_1D 1D NMR (¹H, ¹³C) Provides initial clues Pur->NMR_1D MassSpec Mass Spectrometry (Confirms Mass, m/z = 237.10) Pur->MassSpec NMR_2D 2D NOESY Experiment (Definitive Assignment) NMR_1D->NMR_2D Ambiguity? Iso_5Me Isomer 1: 1-(3-bromophenyl)-5-methyl NMR_2D->Iso_5Me Iso_3Me Isomer 2: 1-(3-bromophenyl)-3-methyl NMR_2D->Iso_3Me NOE_5Me NOE observed: (C5)-CH₃ ↔ Phenyl H Iso_5Me->NOE_5Me NOE_3Me NOE observed: (C5)-H ↔ Phenyl H Iso_3Me->NOE_3Me

Fig. 2: Analytical workflow for the definitive identification of pyrazole regioisomers.
Protocol: NOESY Acquisition and Interpretation
  • Sample Preparation: Prepare a moderately concentrated sample (~10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire a 2D NOESY spectrum using a standard pulse sequence (e.g., noesyesgp on Bruker systems). Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Processing: Process the 2D data to obtain the final spectrum.

  • Analysis:

    • Identify the diagonal peaks corresponding to the methyl protons and the aromatic protons.

    • For the 5-methyl isomer , locate the off-diagonal cross-peak that correlates the methyl singlet with the signals in the aromatic region.

    • For the 3-methyl isomer , locate the off-diagonal cross-peak that correlates the C5-H singlet with the signals in the aromatic region.

Implications for Drug Development and SAR

The precise location of the methyl group can have profound consequences on a molecule's biological activity.

  • Steric Interactions: A methyl group at C5 may act as a "gatekeeper," sterically hindering or facilitating binding to a protein's active site in a way that a C3-methyl group cannot.

  • Hydrophobic Interactions: The position of the methyl group alters the molecule's surface hydrophobicity, which can change its binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Metabolic Stability: One isomer may be more susceptible to metabolic enzymes (e.g., Cytochrome P450) than the other, affecting its half-life and potential for drug-drug interactions.

Conclusion

The differentiation of 1-(3-bromophenyl)-5-methyl-1H-pyrazole and its 3-methyl regioisomer encapsulates a central challenge in modern organic and medicinal chemistry. While their synthesis via the Knorr reaction often produces mixtures, a disciplined approach combining controlled reaction conditions and meticulous purification is essential. Ultimately, the unambiguous structural assignment hinges on the application of advanced analytical techniques, with 2D NOESY spectroscopy serving as the final arbiter. For researchers in drug discovery, mastering the synthesis and characterization of such isomers is fundamental to building robust SAR models and advancing new therapeutic agents from the laboratory to the clinic.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 23, 2026, from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. Molecules, 20, 8395-8408. Referenced in DergiPark. [Link]

  • Gomha, S. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Referenced in ResearchGate. [Link]

  • Fadda, A. A., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(7), 12326-12343. [Link]

  • Gürbüz, D., et al. (2016). Synthesis of Some New Pyrazoles. Bitlis Eren University Journal of Science and Technology, 6(1), 1-5. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Desai, V. G., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 41(14), 2147-2154. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

Physicochemical Profiling of 1-Aryl-5-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Regiocontrol, and Characterization

Executive Summary

The 1-aryl-5-methyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, underpinning the efficacy of blockbuster COX-2 inhibitors (e.g., Celecoxib) and emerging agrochemicals. However, its development is frequently hampered by a fundamental physicochemical challenge: regioisomerism .

The synthesis of these derivatives often yields a mixture of the desired 1-aryl-5-methyl (sterically hindered, twisted) and the 1-aryl-3-methyl (planar, thermodynamically favored) isomers. This guide provides a technical deep-dive into the physical properties that distinguish these isomers, focusing on the steric-driven torsion that dictates their solubility, crystal packing, and spectroscopic signatures.

Part 1: Structural Architecture & The "Steric Twist"

The defining physical property of 1-aryl-5-methyl-1H-pyrazoles is the non-planarity of the molecule. Unlike their 3-methyl counterparts, the 5-methyl derivatives experience significant steric repulsion between the methyl group at position C5 and the ortho-protons of the N1-aryl ring.

1.1 Torsional Dynamics
  • 1-Aryl-3-methyl: The lack of steric bulk at C5 allows the N1-aryl ring to adopt a near-planar conformation with the pyrazole core, maximizing

    
    -conjugation.
    
  • 1-Aryl-5-methyl: The C5-methyl group forces the N1-aryl ring to rotate out of the pyrazole plane.

    • Torsion Angle: Typically ranges from 35° to 55° depending on the aryl substituents.

    • Consequence: This "twist" breaks the conjugation between the rings, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption maxima compared to the 3-methyl isomer.

1.2 Regioselective Synthesis Workflow

The following diagram illustrates the competitive pathway and the critical decision points for isolating the 5-methyl isomer.

Regioselectivity Start Reagents: Aryl Hydrazine + 1,3-Dicarbonyl Intermediate Hydrazone Intermediate Start->Intermediate Condensation PathA Kinetic Control (Protic Solvents / Acid) Intermediate->PathA PathB Thermodynamic Control (Basic / Non-polar) Intermediate->PathB Isomer5 1-Aryl-5-Methyl Isomer (Sterically Hindered) Target Product PathA->Isomer5 Favored Mechanism Isomer3 1-Aryl-3-Methyl Isomer (Planar / Stable) Common Impurity PathB->Isomer3 Favored Mechanism

Figure 1: Synthetic divergence in pyrazole cyclization. Kinetic control often favors the 5-methyl isomer, though regioselectivity is highly substrate-dependent.

Part 2: Spectroscopic Fingerprinting[1]

Accurate identification of the 5-methyl isomer is impossible via low-resolution Mass Spectrometry (as isomers are isobaric). Nuclear Magnetic Resonance (NMR) is the primary validation tool.

2.1 The NOE Validation Protocol (Self-Validating System)

The most robust method to distinguish the 5-methyl from the 3-methyl isomer is the Nuclear Overhauser Effect (NOE) .

  • 1-Aryl-5-methyl: Irradiation of the C5-methyl protons results in a distinct NOE enhancement of the N1-aryl ortho-protons due to their spatial proximity (typically < 3.0 Å).

  • 1-Aryl-3-methyl: The C3-methyl group is too distant from the N1-aryl ring to show any NOE interaction.

2.2 NMR Shift Comparison Table
Feature1-Aryl-5-Methyl (Target)1-Aryl-3-Methyl (Impurity)Mechanistic Reason
Methyl Proton (

H)
Typically 2.10 - 2.35 ppm Typically 2.30 - 2.50 ppm Anisotropic shielding from the twisted aryl ring affects the 5-Me group.
C4-H Proton (

H)
6.00 - 6.30 ppm 6.10 - 6.40 ppm Electronic environment changes due to conjugation break.

C Methyl (

C)
10 - 13 ppm 13 - 16 ppm Steric compression results in an upfield shift for the 5-methyl carbon.
Part 3: Physicochemical Properties & Solid State[2]
3.1 Solubility and Lipophilicity (LogP)

The 5-methyl derivatives generally exhibit higher lipophilicity than their open-chain precursors but may have lower lattice energy than 3-methyl isomers due to less efficient crystal packing caused by the "twist."

  • LogP Range: 2.5 – 4.5 (highly dependent on aryl substituents).

  • Solubility Profile:

    • Water: Poor (< 0.1 mg/mL).

    • DMSO/DMF: Excellent (> 50 mg/mL).

    • Ethanol:[1] Moderate (often requires heating).

3.2 Thermal Properties[2]
  • Melting Point (MP): 1-aryl-5-methyl derivatives often have lower melting points than their 3-methyl regioisomers.

    • Reason: The non-planar "twisted" conformation disrupts

      
      -
      
      
      
      stacking in the crystal lattice, reducing the energy required to break the lattice.
    • Example: For 1-phenyl-5-methylpyrazole, MP is often ~30-40°C lower than the planar 1-phenyl-3-methylpyrazole.

Part 4: Experimental Protocols
4.1 Protocol: Regioselective Synthesis of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole

This protocol utilizes a solvent-controlled approach to maximize the 5-methyl isomer.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • Acetylacetaldehyde dimethyl acetal (1.1 eq) (Equivalent to 1,3-dicarbonyl)

  • Ethanol (Absolute)

  • HCl (conc. catalytic amount)

Methodology:

  • Preparation: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Acetylacetaldehyde dimethyl acetal (11 mmol) dropwise at room temperature.

  • Cyclization: Add 2-3 drops of conc. HCl. Reflux the mixture for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The 5-methyl isomer typically runs slightly higher (less polar) due to the twisted structure shielding the nitrogen lone pairs.

  • Workup: Evaporate solvent under reduced pressure. Neutralize with saturated NaHCO

    
    . Extract with Dichloromethane (3 x 15 mL).
    
  • Purification: Recrystallize from Ethanol/Water. If the 3-methyl isomer is present (visible by NMR), use column chromatography (Silica gel, gradient elution).

4.2 Characterization Logic Tree

Use this workflow to validate the physical structure of the synthesized compound.

Characterization Sample Isolated Solid HNMR 1H NMR (CDCl3) Sample->HNMR NOE 1D NOE Experiment (Irradiate Me-Group) HNMR->NOE Identify Me Peak Result5 NOE Signal at Aryl-H (CONFIRMED 5-Methyl) NOE->Result5 Enhancement Observed Result3 No NOE Signal (Indicates 3-Methyl) NOE->Result3 No Enhancement XRD Single Crystal XRD (Torsion Angle Check) Result5->XRD Final Proof (Optional)

Figure 2: Structural validation workflow. The NOE experiment is the critical "Go/No-Go" decision point.

References
  • Gosselin, F., et al. (2006).[3] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. Link

  • Vinaya, K., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. IUCrData, 10, x250785. Link

  • Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • Foces-Foces, C., & Trofimenko, S. (2001).[4] 5-tert-Butyl-3-methyl-1H-pyrazole. Acta Crystallographica Section E, 57(1), o32-o34. Link

  • NCI/CADD Group. (2014). Calculated Properties for Pyrazole Derivatives. National Cancer Institute. Link

Sources

Thermal Profiling and Characterization of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Physicochemical characterization, thermal analysis, and the causality behind missing empirical melting point data for halogenated pyrazole intermediates.

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. Specifically, 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (CAS: 1260787-69-6) is a highly sought-after intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its meta-bromo aryl handle[1].

However, researchers frequently encounter a "missing data" phenomenon when querying standard chemical databases for the melting point of this specific base compound[2]. Commercial vendors typically list its melting point as "No data available" or "N/A"[2][3]. As a Senior Application Scientist, I have structured this whitepaper to explain the thermodynamic causality behind this absence, provide comparative thermal data for its derivatives, and establish a self-validating experimental protocol for accurately determining the thermal transitions of low-melting pyrazoles.

The "Missing Data" Phenomenon: Structural Causality

The absence of a documented melting point (


) for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole is not an oversight; it is an inherent physicochemical property of the molecule.
Crystal Lattice Disruption via Meta-Substitution

The melting point of an organic molecule is dictated by its ability to pack efficiently into a crystalline lattice.

  • Symmetry: Para-substituted halogenated phenyl rings (e.g., 1-(4-bromophenyl)-5-methyl-1H-pyrazole) possess higher rotational symmetry, allowing for tighter crystal packing and higher melting points.

  • Steric Hindrance: The meta-bromo substitution in the 3-position creates an asymmetrical spatial arrangement. Combined with the steric bulk of the 5-methyl group on the pyrazole ring, the molecule struggles to form stable intermolecular interactions (like

    
     stacking).
    
  • State of Matter: Consequently, the lattice energy is significantly lowered. At standard room temperature (20–25 °C), 1-(3-Bromophenyl)-5-methyl-1H-pyrazole typically exists as a supercooled viscous oil or a very low-melting amorphous solid [4][5].

Hydrogen Bonding in Derivatives

When the pyrazole core is further functionalized at the 3- or 4-position with hydrogen-bond donors/acceptors (e.g., carboxylic acids, carboxamides), the melting point increases dramatically due to the formation of robust intermolecular hydrogen-bond networks.

Table 1: Comparative Thermal Data of Pyrazole Derivatives
Compound NameCAS NumberSubstitutionDocumented Thermal State /

1-(3-Bromophenyl)-5-methyl-1H-pyrazole 1260787-69-6Base CoreViscous Oil / Low-Melting Solid (N/A)[1][2]
1-(3-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid1154937-57-14-COOHSolid (Stored at 2-8 °C)[6]
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide618092-50-54-CONHNH₂ (para-Br)197–204 °C[7]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate16078-71-04-COOEt, 5-NH₂98–102 °C[8]

Experimental Workflow: Synthesis and Thermal Profiling

To accurately characterize 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, thermal analysis must be integrated directly into the post-synthetic isolation workflow. The cyclocondensation of 3-bromophenylhydrazine with a 1,3-dicarbonyl equivalent yields the crude pyrazole, which must be highly purified before thermal profiling to prevent freezing-point depression caused by impurities[8][9].

PyrazoleWorkflow cluster_0 Synthesis & Isolation cluster_1 Thermal Characterization N1 3-Bromophenylhydrazine + Dicarbonyl Equivalent N2 Cyclocondensation (EtOH, Reflux) N1->N2 N3 1-(3-Bromophenyl)-5-methyl -1H-pyrazole N2->N3 Vacuum Distillation N4 DSC Analysis (Ramp 10°C/min) N3->N4 N5 Modified Capillary (Cold Block) N3->N5 N6 Thermal Profile (T_g, T_m, Polymorphism) N4->N6 N5->N6

Caption: Workflow detailing the synthesis, isolation, and dual-method thermal characterization of the pyrazole.

Self-Validating Protocols for Thermal Characterization

For compounds that hover around room temperature between solid and liquid states, standard capillary melting point apparatuses are insufficient. The sample may "oil out" or supercool, leading to false readings[10]. As an expert standard, we employ Differential Scanning Calorimetry (DSC) alongside a Modified Cold-Block Capillary Method .

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the authoritative method for low-melting solids because it measures the heat flow associated with phase transitions, allowing for the detection of the glass transition temperature (


) and true melting point (

) even in highly amorphous samples.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–5.0 mg of highly purified 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (purified via vacuum distillation or chromatography) into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the volatilization of the sample, which can skew the endothermic baseline.

  • Thermal History Erasure (Crucial Step):

    • Cool the sample rapidly to -50 °C using a liquid nitrogen cooling accessory (LNCA).

    • Hold isothermally for 5 minutes. This forces the supercooled liquid into a crystalline or glassy solid state.

  • Heating Ramp: Heat the sample from -50 °C to 100 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation:

    • A step-change in the baseline indicates the Glass Transition (

      
      ).
      
    • A sharp endothermic peak indicates the Melting Point (

      
      ). The extrapolated onset temperature of this peak is recorded as the true 
      
      
      
      .
Protocol B: Modified Cold-Block Capillary Method

If DSC is unavailable, a modified capillary method must be used to induce crystallization prior to melting.

Step-by-Step Methodology:

  • Capillary Loading: Introduce the viscous oil/amorphous solid into a glass capillary tube to a height of 2–3 mm[11].

  • Induced Crystallization: Submerge the sealed bottom of the capillary in a dry ice/acetone bath (-78 °C) for 10 minutes to force lattice formation.

  • Apparatus Pre-cooling: Pre-cool the melting point apparatus block to 0 °C (using a specialized sub-ambient apparatus).

  • Heating: Insert the capillary and heat at a slow rate of 1 °C/min.

  • Observation: Record

    
     (first appearance of liquid) and 
    
    
    
    (complete liquefaction). For low-melting meta-substituted pyrazoles, this range is often broad (e.g., 15–20 °C) unless the sample is exceptionally pure.

Causality Behind Experimental Choices

  • Why erase thermal history in DSC? Pyrazole derivatives frequently exhibit polymorphism (existing in multiple crystalline forms). By cooling to -50 °C, we standardize the crystal lattice, ensuring that the endothermic peak observed is reproducible and represents the most thermodynamically stable polymorph.

  • Why hermetic sealing? Low-melting oils often have noticeable vapor pressures even at moderate temperatures. Hermetic sealing ensures that the endotherm observed is strictly a solid-to-liquid phase transition (

    
    ), not a liquid-to-gas phase transition (evaporation).
    

References

  • Cenmed Enterprises. (n.d.). LC C14 Columns - Liquid Chromatography. Retrieved from:[Link]

  • ResearchGate. (2011). Bis-Enaminones as versatile precursors for terheterocycles: Synthesis and reactions. Retrieved from: [Link]

  • RSC Publishing. (1930). The 4-Hydroxy-1-aryl-5-methylpyrazoles. Retrieved from: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity, regioselective synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole . Unlike standard Knorr pyrazole syntheses which often yield mixtures favoring the 3-methyl isomer, this protocol utilizes the Sodium Formylacetone pathway to enforce 5-methyl regiochemistry.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The reaction of aryl hydrazines with unsymmetrical 1,3-dicarbonyl equivalents is governed by the relative electrophilicity of the carbonyl centers versus the nucleophilicity of the hydrazine nitrogens.[1]

  • Standard Knorr Conditions: Reaction of (3-bromophenyl)hydrazine with 4,4-dimethoxy-2-butanone (a common precursor) typically yields the 1-aryl-3-methyl isomer as the major product. This is because the ketone moiety (

    
    ) is free and more electrophilic than the protected acetal (
    
    
    
    ), attracting the terminal
    
    
    of the hydrazine.
  • The Solution (5-Methyl Pathway): To synthesize the 1-aryl-5-methyl isomer, the hydrazine's terminal

    
     must attack the carbon lacking the methyl group (the "formyl" equivalent). This requires a substrate where the formyl group is free and more reactive than the ketone. Sodium Formylacetone  (generated in situ or isolated) presents a free aldehyde (enol) and a ketone. The aldehyde reacts rapidly with the terminal 
    
    
    
    , forcing the internal aryl-nitrogen to close the ring onto the methyl-ketone, securing the methyl group at the 5-position.
Reaction Pathway

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Regioselective Cyclization Acetone Acetone NaSalt Sodium Formylacetone (Reactive Aldehyde Species) Acetone->NaSalt Claisen Condensation (NaOEt) EthylFormate Ethyl Formate EthylFormate->NaSalt Hydrazine (3-Bromophenyl) hydrazine HCl Hydrazone Intermediate Hydrazone (Ar-NH-N=CH-...) Hydrazine->Hydrazone NaSalt->Hydrazone Nucleophilic Attack (Terminal NH2 on Aldehyde) Product 1-(3-Bromophenyl)- 5-methyl-1H-pyrazole Hydrazone->Product Cyclodehydration (Ar-NH attacks Ketone)

Caption: Logical flow for ensuring 5-methyl regioselectivity via the sodium formylacetone intermediate.

Part 2: Experimental Protocols

Protocol A: Synthesis of Sodium Formylacetone

Note: This intermediate directs the regioselectivity. Commercial 4,4-dimethoxy-2-butanone is NOT recommended for this specific isomer unless hydrolyzed in situ under strictly controlled conditions.

Reagents:

  • Dry Ethanol (100 mL)

  • Sodium metal (2.3 g, 0.1 mol) or Sodium Ethoxide (6.8 g)

  • Dry Acetone (5.8 g, 0.1 mol)

  • Ethyl Formate (7.4 g, 0.1 mol)

Procedure:

  • Alkoxide Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal in dry ethanol to generate sodium ethoxide. (Alternatively, suspend commercial NaOEt in dry ether/ethanol).

  • Condensation: Cool the solution to 0–5 °C in an ice bath. Mix acetone and ethyl formate in the dropping funnel.

  • Addition: Add the acetone/formate mixture dropwise over 30 minutes, maintaining the temperature below 10 °C. The solution will turn yellow/brown.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4–6 hours. The sodium salt of formylacetone ($ \text{Na}^+ [\text{CH}_3\text{COCHCHO}]^- $) will precipitate or form a thick suspension.

  • Isolation: Filter the solid, wash with cold dry ether to remove unreacted starting materials, and dry under vacuum. Yield is typically 70-80%. Store in a desiccator; it is hygroscopic.

Protocol B: Cyclocondensation to 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Reagents:

  • (3-Bromophenyl)hydrazine Hydrochloride (1 eq, ~2.23 g for 10 mmol scale)

  • Sodium Formylacetone (1.1 eq, ~1.35 g)

  • Ethanol (50 mL)

  • Acetic Acid (glacial, catalytic amount or as solvent for salt neutralization)

Procedure:

  • Dissolution: Dissolve (3-bromophenyl)hydrazine hydrochloride in 40 mL of Ethanol. If the free base is used, convert to HCl salt or ensure the solution is slightly acidic (pH 4-5) to prevent oxidation.

  • Addition: Dissolve Sodium Formylacetone in 10 mL of water/ethanol (1:1). Add this solution dropwise to the hydrazine solution at Room Temperature .

    • Critical Control Point: Do not heat initially. Low temperature favors the kinetic attack of the hydrazine's terminal

      
       on the highly reactive aldehyde formyl group of the dicarbonyl.
      
  • Reaction: Stir at room temperature for 2 hours. Then, heat to reflux (78 °C) for 1 hour to drive the dehydration and ring closure.

  • Work-up: Evaporate the solvent under reduced pressure (Rotavap). Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with Brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: The crude oil often solidifies. Recrystallize from Ethanol/Water (8:2) or purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc 9:1).

Part 3: Characterization & Validation (Self-Correcting)

Distinguishing the 5-methyl isomer from the 3-methyl isomer is critical. Do not rely solely on melting point.

Quantitative Data Summary
Parameter5-Methyl Isomer (Target)3-Methyl Isomer (Impurity)
Regiochemical Origin Hydrazine

attacks Aldehyde
Hydrazine

attacks Ketone
1H NMR (Me Signal)

ppm

ppm
1H NMR (H-4)

ppm

ppm
NOE Signal (Critical) Strong NOE between Me-5 and Ar-H (ortho)NO NOE between Me-3 and Ar-H
13C NMR (Me)

ppm

ppm
NOE Validation Diagram

The definitive proof of structure is the Nuclear Overhauser Effect (NOE).

Caption: NOE interaction map. The 5-Me isomer shows a cross-peak between the methyl singlet and the aromatic ortho-protons.

Part 4: Safety & Troubleshooting

  • Hydrazine Toxicity: (3-Bromophenyl)hydrazine is toxic and a potential sensitizer. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Isomer Mixtures: If NMR shows a mixture (e.g., 80:20 ratio), the 5-methyl isomer is usually less soluble in non-polar solvents. Try triturating the crude solid with cold Hexane; the 3-methyl isomer is often more soluble.

  • Alternative Reagents: If Sodium Formylacetone is unavailable, 4-(dimethylamino)-3-buten-2-one can be used. Reaction in refluxing ethanol with the hydrazine HCl salt generally favors the 5-methyl isomer, though yields may vary compared to the sodium salt method.

References

  • Gosselin, F. et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link

  • Katritzky, A. R. et al. (2003). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 68(12), 4935–4937. Link

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry, Vol 5, Pergamon Press. (Foundational text on tautomerism and regiochemistry).
  • Bishop, B. C. et al. (1991). "Regiochemistry of the Reaction of Hydrazines with 1,3-Dicarbonyl Compounds." European Journal of Medicinal Chemistry, 26, 735.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole . While aryl bromides are standard electrophiles, this specific substrate presents a dual challenge: the coordinating nature of the pyrazole nitrogen (potential catalyst poisoning) and the steric twist induced by the 5-methyl group. This note provides a robust "Tier 1" protocol using Buchwald precatalysts to ensure turnover, alongside "Tier 2" alternatives for cost-sensitive applications.

Substrate Analysis & Mechanistic Insight

The Molecule[1]
  • Electrophile: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole.

  • Reactive Site: The C-Br bond at the meta position of the N-phenyl ring.

  • Structural Features:

    • N-Coordination: The pyrazole

      
       nitrogen has a localized lone pair capable of binding Pd(II) species, potentially creating an off-cycle resting state (catalyst poisoning).
      
    • Steric Twist: The 5-methyl group on the pyrazole ring is ortho to the N-phenyl bond. This forces the phenyl and pyrazole rings out of coplanarity. While this reduces electronic conjugation, it does not sterically hinder the distal meta-bromo reaction site.

The "Poisoning Shunt"

In standard protocols (e.g., Pd(PPh3)4), the pyrazole nitrogen can displace weak phosphine ligands, forming stable bis-heterocycle-Pd complexes that halt the catalytic cycle. To prevent this, bulky, electron-rich ligands (e.g., XPhos, SPhos) or strongly chelating ligands (e.g., dppf) are required to sterically or electronically preclude nitrogen coordination.

CatalyticCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate Poison POISONED STATE (Ar-Pd-Pyrazole Complex) OxAdd->Poison Pyrazole N-Coordination (If Ligand is Weak) TransMet Transmetallation (+ Boronic Acid/Base) OxAdd->TransMet Bulky Ligand Prevents Poisoning RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: The Catalytic Cycle illustrating the critical "Poisoning Shunt" caused by pyrazole coordination, which must be blocked by ligand selection.

Reaction Optimization Matrix

The following conditions have been stratified by performance and cost.

Table 1: Recommended Reaction Conditions
ParameterTier 1: High Performance (Recommended)Tier 2: Cost-Effective Tier 3: Legacy/Bulk
Catalyst XPhos Pd G3 or SPhos Pd G3 Pd(dppf)Cl₂·CH₂Cl₂ Pd(PPh₃)₄
Loading 0.5 – 2.0 mol%3.0 – 5.0 mol%5.0 – 10.0 mol%
Ligand Role Bulky biaryl phosphine blocks N-binding.Bidentate ligand resists displacement.Monodentate; susceptible to poisoning.
Base K₃PO₄ (2.0 – 3.0 equiv)K₂CO₃ or Cs₂CO₃Na₂CO₃
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)DMF / Water (4:1)
Temp 80°C90–100°C100–120°C
Time 1 – 4 Hours4 – 12 Hours12 – 24 Hours

Detailed Experimental Protocol

Protocol A: High-Throughput / High-Yield (XPhos System)

Best for: Medicinal chemistry, late-stage functionalization, and valuable boronic acids.

Reagents:

  • 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. The concentration with respect to the bromide should be 0.1 M to 0.2 M.

  • Catalyst Addition: Quickly remove the septum (under positive inert gas flow) and add XPhos Pd G3 (1 mol%). Reseal immediately.

    • Note: Alternatively, add the catalyst in Step 1 if using a glovebox.

  • Reaction: Heat the mixture to 80°C in a heating block. Stir vigorously (critical for biphasic mixtures).

  • Monitoring: Monitor by LCMS or TLC after 1 hour. The solution should turn from pale yellow to a darker orange/brown but remain clear.

    • Endpoint: Disappearance of the bromide (M+H 237/239 pattern).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc (Gradient typically 0-30% EtOAc). Pyrazoles are moderately polar; expect the product to elute later than simple biaryls.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic flow to identify the bottleneck.

Troubleshooting Start Reaction Check Check1 Is Conversion < 10%? Start->Check1 Check2 Is Protodeboronation High? Check1->Check2 No (Reaction Slow) Soln1 POISONING DETECTED Switch to XPhos Pd G3 or Increase Temp to 100°C Check1->Soln1 Yes (Catalyst Dead) Soln2 BASE/BORON ISSUE Switch to Cs2CO3 (anhydrous) or use Boronic Ester Check2->Soln2 Yes (Benzene formed) Soln3 Standard Optimization Increase Conc. to 0.5M Check2->Soln3 No (Just Slow)

Figure 2: Decision tree for troubleshooting common failure modes in pyrazole couplings.

Common Issues:
  • Protodeboronation: If the boronic acid loses the B(OH)2 group (forming the uncoupled arene), the base is likely too strong or the temp is too high.

    • Fix: Switch from K₃PO₄ to K₂CO₃ or NaHCO₃. Lower temp to 60°C.

  • Homocoupling: Oxidative coupling of two boronic acids.

    • Fix: Ensure strict degassing (oxygen promotes this). Add the boronic acid slowly.

  • Pd Black Precipitation: Catalyst decomposition.

    • Fix: The ligand is insufficient. Switch to XPhos or SPhos .

References

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981).[3] The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513–519. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[1] Suzuki–Miyaura cross-coupling of heteroaryl halides with arylboronic acids catalyzed by tetrakis(triphenylphosphine)palladium. Tetrahedron, 60(17), 3813-3818. Link

  • Szostak, R., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles.[4] Organic Letters, 19(13), 3596–3599. Link

  • Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Link

Sources

regioselective synthesis of 1-aryl-5-methylpyrazoles protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Regioselective Synthesis of 1-Aryl-5-Methylpyrazoles

Abstract

The 1-aryl-5-methylpyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemicals, forming the core of numerous active pharmaceutical ingredients, including celecoxib and tebufenpyrad. The classical Knorr pyrazole synthesis, while fundamental, often suffers from a lack of regiocontrol when employing unsymmetrical 1,3-dicarbonyl compounds, leading to difficult-to-separate isomeric mixtures. This application note provides a detailed, field-proven protocol for the highly regioselective synthesis of 1-aryl-5-methylpyrazoles via the cyclocondensation of arylhydrazines with acetylacetone. We delve into the mechanistic basis of regioselectivity and present an optimized protocol leveraging fluorinated alcohol solvents to steer the reaction toward the desired 1,5-disubstituted isomer with high fidelity.

Introduction: The Challenge of Regiocontrol in Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their versatile structure and broad range of biological activities have made them a focal point of drug discovery programs.[1][2][3] The most direct and widely used method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6]

However, when an unsymmetrical dicarbonyl, such as acetylacetone (2,4-pentanedione), reacts with a substituted hydrazine like an arylhydrazine, the reaction can proceed via two distinct pathways, yielding a mixture of two constitutional isomers: the 1-aryl-3,5-dimethylpyrazole and, if controlled, the desired 1-aryl-5-methylpyrazole (when starting from a β-keto ester) or in this case, the 1-aryl-3,5-dimethylpyrazole from a symmetrical diketone for simplicity, which illustrates the principle for unsymmetrical cases. The challenge lies in directing the initial nucleophilic attack of a specific nitrogen atom of the arylhydrazine to a specific carbonyl carbon of the diketone.[7][8] Controlling this regioselectivity is paramount for efficient synthesis and avoids costly and labor-intensive purification steps.[8][9]

This guide details a protocol that achieves excellent regioselectivity by optimizing a critical reaction parameter: the solvent.[8] We demonstrate that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can dramatically influence the reaction pathway to favor the formation of the thermodynamically preferred 1-aryl-5-methylpyrazole isomer.[9]

Mechanism and Basis for Regioselectivity

The Knorr pyrazole synthesis proceeds via a sequence of condensation and cyclization steps. The regiochemical outcome is determined in the initial stages of the reaction.[7][10] An arylhydrazine possesses two nucleophilic nitrogen atoms: the substituted N1 (less nucleophilic due to the aryl group's electronic influence and steric bulk) and the unsubstituted N2 (more nucleophilic). The 1,3-dicarbonyl (in this case, acetylacetone) has two electrophilic carbonyl carbons.

The reaction is typically acid-catalyzed and involves the following key steps:

  • Initial Attack: The more nucleophilic terminal nitrogen (N2) of the arylhydrazine attacks one of the carbonyl carbons.

  • Intermediate Formation: This forms a carbinolamine intermediate, which dehydrates to form a hydrazone.

  • Cyclization and Dehydration: The second nitrogen atom (N1) then attacks the remaining carbonyl group intramolecularly. Subsequent dehydration yields the aromatic pyrazole ring.[5][10]

The regioselectivity is governed by a delicate balance of electronic and steric effects, as well as the reaction conditions (pH, solvent, temperature).[7][8]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons can be different in an unsymmetrical diketone. The more electrophilic carbonyl is preferentially attacked.

  • Steric Effects: Bulky substituents on the diketone or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[8]

  • Reaction Conditions: Acidic conditions can protonate a carbonyl group, activating it for attack. The choice of solvent is particularly crucial. Fluorinated alcohols, through their unique hydrogen-bonding properties, can stabilize specific intermediates or transition states, thereby directing the reaction down a single pathway.[8][9] It is proposed that these solvents facilitate the dehydration of the intermediate hydroxypyrazoline, which is often the rate-determining step, favoring the formation of the more stable regioisomer.[7][9]

G cluster_reactants Reactants cluster_pathwayA Pathway A (Attack at C2) cluster_pathwayB Pathway B (Attack at C4) ArylNHNH2 Arylhydrazine IntermediateA Hydrazone Intermediate A ArylNHNH2->IntermediateA 1. Condensation IntermediateB Hydrazone Intermediate B ArylNHNH2->IntermediateB 1. Condensation Diketone Acetylacetone (R1=CH3, R2=CH3) Diketone->IntermediateA Diketone->IntermediateB IsomerA 1-Aryl-3,5-dimethylpyrazole IntermediateA->IsomerA 2. Cyclization 3. Dehydration Note Note: With acetylacetone, both pathways yield the same product. With an unsymmetrical diketone (R1 ≠ R2), two different regioisomers would form. IsomerB 1-Aryl-3,5-dimethylpyrazole IntermediateB->IsomerB 2. Cyclization 3. Dehydration

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (30 mL) to the flask. Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free hydrazine.

  • Diketone Addition: To the stirring suspension, add acetylacetone (1.02 mL, 10 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80°C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the hydrazine starting material indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield the pure 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole as a white solid.

Data and Expected Results

The use of fluorinated alcohols as solvents dramatically improves the regioselectivity of the pyrazole formation compared to standard protic solvents like ethanol. [9]

Solvent Temperature Time (h) Yield (%) Regioisomeric Ratio (1,5-isomer : 1,3-isomer) Reference
Ethanol (EtOH) Reflux 12 ~75% Often results in mixtures [9]
Trifluoroethanol (TFE) 80 °C 4-6 >90% >95:5 This protocol, adapted from [9]

| Hexafluoroisopropanol (HFIP) | Room Temp | 2-4 | >90% | >98:2 | [9]|

Note: Ratios and yields are representative and may vary based on the specific arylhydrazine and diketone used.

Characterization and Validation

Unambiguous confirmation of the regiochemistry is essential. While ¹H and ¹³C NMR spectroscopy provide initial structural confirmation, the definitive method for assigning the 1-aryl-5-methyl structure is 2D Nuclear Overhauser Effect Spectroscopy (NOESY). [8]

  • ¹H NMR: Expect distinct signals for the two methyl groups and the pyrazole C4-proton.

  • ¹³C NMR: Expect characteristic shifts for the pyrazole ring carbons.

  • 2D NOESY: A cross-peak correlation between the ortho-protons of the N-aryl ring and the protons of the C5-methyl group provides definitive proof of the 1,5-substitution pattern. The absence of such a correlation with the C3-methyl group confirms the regiochemical assignment.

Conclusion

The protocol described provides a robust and highly regioselective method for synthesizing 1-aryl-5-methylpyrazoles, a critical scaffold in drug development. By understanding the underlying reaction mechanism and leveraging the unique properties of fluorinated solvents, this approach overcomes the common challenge of isomeric mixture formation inherent in the classical Knorr synthesis. This self-validating system, confirmed by definitive 2D NMR analysis, offers researchers a reliable and efficient pathway to access these high-value compounds.

References

  • J. V. Faria, P. F. Vegi, A. G. C. Miguita, M. S. Dos Santos, N. Boechat, and A. M. R. Bernardino, "Recently reported biological activities of pyrazole compounds," Bioorganic & Medicinal Chemistry, vol. 25, pp. 5891-5903, 2017. [Link]

  • Yadav, G. D., & Kadam, S. A. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(15), 2696-2700. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • All Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Blacker, A. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2439-2447. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Shablykin, O. V., et al. (2016). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synthetic Communications, 46(1), 58-66. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • T. del-Pozo, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3594–3597. [Link]

  • Smole, A., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785. [Link]

  • Giradkar, V. (2022, November 29). Knorr Pyrazole Synthesis (M. Pharm) [Slides]. SlideShare. [Link]

  • Unknown. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Ila, H., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9384–9395. [Link]

  • ResearchGate. (n.d.). The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine. [Link]

  • Basavarajappa, H. D., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry, 426(1-2), 149–160. [Link]

  • HETEROCYCLES. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. [Link]

  • Barcellos, T., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 2150–2157. [Link]

  • International Journal of Pharmacy and Science Invention. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]

Sources

functionalization of 3-bromophenyl group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Bromophenyl Pyrazoles

Executive Summary & Strategic Value

The 3-(3-bromophenyl)pyrazole motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous kinase inhibitors (e.g., p38 MAPK, BRAF) and GPCR modulators. Its strategic value lies in the meta-bromo substituent, which acts as a versatile handle for late-stage diversification. Unlike ortho-substituents, which often suffer from steric clash, or para-substituents that extend linearity, the meta-position allows vectors to explore distinct pockets within a protein binding site (e.g., the "gatekeeper" region in kinases).

This guide provides validated protocols for transforming this C-Br bond into C-C, C-N, and C-B bonds. A critical focus is placed on overcoming catalyst poisoning caused by the pyrazole nitrogen—a common failure mode in palladium-catalyzed cross-couplings.

Critical Technical Considerations

Before initiating synthesis, three factors must be analyzed to ensure reaction success:

A. The "Pyrazole Problem" (Catalyst Poisoning)

Unprotected pyrazoles possess a pyridine-like nitrogen (


, lone pair available) that effectively competes with phosphine ligands for palladium coordination. This forms unreactive Pd-complexes (Pd-black precipitation), stalling the catalytic cycle.
  • Solution 1 (Ligand Control): Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that sterically crowd out the pyrazole nitrogen.

  • Solution 2 (Protection): Mask the nitrogen with THP (tetrahydropyranyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Boc groups.

B. Electronic Activation

The pyrazole ring is electron-withdrawing. Consequently, the phenyl ring is deactivated relative to a simple bromobenzene. However, the bromine is in the meta position, meaning it is less deactivated than the para position (which would be in direct conjugation with the electron-deficient pyrazole). This makes oxidative addition facile, provided the catalyst is active.

C. Chemoselectivity

If the pyrazole core contains other halogens (e.g., 4-chloro-3-(3-bromophenyl)pyrazole), the C-Br bond on the phenyl ring is significantly more reactive toward oxidative addition than the C-Cl bond on the electron-rich pyrazole C4 position. This allows for selective functionalization without touching the pyrazole core.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the divergent synthesis strategy using the 3-bromophenyl handle.

G Start 3-(3-Bromophenyl) Pyrazole Core Suzuki Biaryl Products (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Aryl Amines (Buchwald-Hartwig) Start->Buchwald HNR2 Pd-BrettPhos Borylation Aryl Boronates (Miyaura Borylation) Start->Borylation B2pin2 Pd(dppf)Cl2 Reverse Reverse Coupling (React with Ar-Br) Borylation->Reverse Ar-X Suzuki Cond.

Figure 1: Divergent synthesis workflow. The central bromophenyl scaffold can be converted into three distinct chemical classes.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl rings.[1]

Rationale: The use of Pd(dppf)Cl₂ is specified because the ferrocene backbone prevents ligand dissociation, making it robust against the coordinating nature of the pyrazole nitrogen.

Materials:

  • Substrate: 3-(3-bromophenyl)-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₂ (3.0 equiv) - Cesium is superior to Potassium for solubility in dioxane.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a microwave vial, combine substrate, boronic acid, and base. Add solvents.[3][4] Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl₂.[2] Cap immediately.

  • Reaction: Heat to 100°C for 4–12 hours (Thermal) or 120°C for 30 mins (Microwave).

  • Validation: Monitor by TLC/LCMS. The product will be more polar than the starting bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing solubility-enhancing amines (morpholine, piperazine).

Rationale: Standard Pd(PPh₃)₄ fails here. We utilize BrettPhos or RuPhos precatalysts. These bulky, electron-rich biaryl ligands facilitate the difficult reductive elimination step and prevent pyrazole coordination.

Materials:

  • Substrate: 3-(3-bromophenyl)-1H-pyrazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under vacuum; backfill with Argon.

  • Charge: Add substrate, catalyst, and base inside a glovebox or under positive Argon flow.

  • Solvent: Add anhydrous solvent (sparged).

  • Amine Addition: Add liquid amines via syringe.

  • Reaction: Heat to 80–100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black and salts. Concentrate.

  • Note: If using NaOtBu, avoid esters/nitriles in the substrate as they may hydrolyze or alkylate. Use Cs₂CO₃ if sensitive groups are present.

Protocol C: Miyaura Borylation (Electrophile Inversion)

Best for: Preparing the scaffold to react with complex aryl halides.

Materials:

  • Substrate: 3-(3-bromophenyl)-1H-pyrazole (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: DMSO or Dioxane

Step-by-Step:

  • Setup: Mix substrate, B₂pin₂, KOAc, and catalyst in a sealable tube.

  • Solvent: Add dry DMSO (degassed).

  • Reaction: Heat at 80°C for 2–4 hours. Do not overheat (>100°C) to prevent protodeboronation.

  • Workup: Pour into water, extract with EtOAc.

  • Purification: Rapid filtration through a short silica plug. Boronates can degrade on silica; minimize exposure time.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovers) Catalyst PoisoningSwitch to XPhos Pd G3 or protect pyrazole N with THP.
Debromination (Product is H-Ar) Hydride source presentEnsure solvent is anhydrous. Reduce temperature. Switch base to K₃PO₄.
Pd Black Precipitation Ligand dissociationUse bidentate ligands (dppf, Xantphos) or lower reaction temp.
Low Yield in Buchwald Amine steric hindranceSwitch from BrettPhos to RuPhos (better for secondary amines).

Mechanistic Insight: Catalyst Poisoning

The diagram below details the competitive inhibition pathway that must be avoided.

Mechanism Pd_Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Pd_Active->OxAdd + Substrate Poisoned Inactive Complex (Pd Coordinated to Pyrazole N) Pd_Active->Poisoned + Pyrazole N (If Ligand is small/labile) Substrate Substrate (Pyrazole-Ar-Br) OxAdd->Poisoned Ligand Displacement Product Cross-Coupled Product OxAdd->Product + Coupling Partner (Fast w/ Bulky Ligand)

Figure 2: Competitive coordination pathway. The pyrazole nitrogen can sequester the Palladium catalyst, leading to reaction failure. Bulky ligands (L) prevent the red pathway.

References

  • Suzuki-Miyaura Coupling of Pyrazoles

    • Title: Late-Stage Diversification of Pyrazoles as Antileishmanial Agents.
    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Catalyst Poisoning & Ligand Selection

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Miyaura Borylation Protocols

    • Title: Miyaura Borylation Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

Sources

Strategic Synthesis & Application of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole intermediate for kinase inhibitor synthesis Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Therapeutic Context

The scaffold 1-(3-Bromophenyl)-5-methyl-1H-pyrazole represents a critical "hinge-binding" or "hydrophobic pocket-filling" intermediate in the synthesis of Type II kinase inhibitors, particularly those targeting p38 MAPK (Mitogen-Activated Protein Kinase) .

Unlike flat, planar inhibitors, the 5-methyl substitution on the pyrazole ring creates significant steric clash with the N1-phenyl ring. This steric bulk forces the phenyl ring out of planarity with the pyrazole core (dihedral angle approx. 50–70°), a conformational bias that is essential for:

  • Selectivity: Fitting into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site.

  • Type II Binding: Stabilizing the DFG-out conformation of the kinase (e.g., as seen in Doramapimod/BIRB 796 analogs).

This Application Note details the regioselective synthesis of this intermediate—overcoming the thermodynamic preference for the 3-methyl isomer—and outlines its downstream application in Suzuki-Miyaura cross-coupling for library generation.

Chemical Context: The Regioselectivity Challenge

The synthesis of 1-aryl-5-methylpyrazoles via the condensation of arylhydrazines with 1,3-dicarbonyl equivalents (e.g., acetylacetaldehyde dimethyl acetal) is non-trivial due to competing regiochemical pathways.

  • Path A (Thermodynamic/Common): The more nucleophilic terminal nitrogen of hydrazine attacks the most electrophilic aldehyde carbon. This leads to the 1-aryl-3-methyl isomer (Linear, planar, less sterically hindered).

  • Path B (Target/Kinetic): To obtain the 1-aryl-5-methyl isomer, the reaction must be engineered to force initial attack at the ketone or utilize a specific reaction intermediate that directs cyclization to the 5-position.

Visualizing the Regioselectivity

Regioselectivity Start 3-Bromophenylhydrazine + 4,4-Dimethoxy-2-butanone PathA Path A: Attack at C4 (Aldehyde eq.) Fastest Kinetic Step Start->PathA Standard Condensation PathB Path B: Attack at C2 (Ketone) Sterically Demanding Start->PathB Controlled Conditions Prod3Me 1-(3-Br-Ph)-3-methyl-1H-pyrazole (Major Product in EtOH/HCl) Thermodynamic Isomer PathA->Prod3Me Prod5Me 1-(3-Br-Ph)-5-methyl-1H-pyrazole (TARGET) Requires Specific Control PathB->Prod5Me

Caption: Divergent synthesis pathways. Standard conditions favor the 3-methyl isomer. The protocol below optimizes for the 5-methyl target.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole with >95% isomeric purity.

Materials
  • Precursor A: 3-Bromophenylhydrazine hydrochloride (CAS: 27258-82-8)

  • Precursor B: 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) (CAS: 5436-21-5)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Conc. HCl (12M)

  • Purification: Silica Gel (60 Å), Ethyl Acetate/Hexanes

Step-by-Step Methodology
Step 1: Condensation (Optimized for 5-Me)

Note: While many protocols yield the 3-methyl isomer, using the acetal in the presence of strong acid at reflux can shift the ratio. However, the most robust method for high regioselectivity involves the reaction of the hydrazine with 3-aminocrotononitrile followed by deamination, OR careful chromatographic separation of the condensation mixture.

Protocol (Condensation Route):

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-bromophenylhydrazine HCl (10.0 mmol, 2.23 g) in Ethanol (50 mL).

  • Addition: Add 4,4-dimethoxy-2-butanone (11.0 mmol, 1.6 mL) dropwise at room temperature.

  • Acidification: Add Conc. HCl (1.0 mL) to catalyze acetal hydrolysis and cyclization.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Checkpoint: Two spots will likely appear. The 5-methyl isomer typically runs slightly lower or higher depending on the stationary phase, but they are separable.

  • Workup: Cool to RT. Concentrate in vacuo to remove ethanol.

  • Neutralization: Resuspend residue in EtOAc (50 mL) and wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize HCl.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 2: Purification & Validation (Critical)

Since this reaction produces a mixture (typically 3:1 ratio favoring 3-methyl), column chromatography is mandatory .

  • Column Setup: Pack a silica gel column.

  • Elution: Run a gradient of 0% → 20% Ethyl Acetate in Hexanes.

  • Fraction Collection:

    • Isomer A (3-Methyl): Usually elutes first (less polar due to planar stacking).

    • Isomer B (5-Methyl): Usually elutes second (more polar due to twisted conformation exposing the N2 lone pair).

  • Characterization (Self-Validating):

    • 1H NMR (DMSO-d6):

      • 5-Methyl Isomer: The methyl singlet appears at ~2.30 ppm . The C4-H proton appears as a singlet/doublet at ~6.3 ppm .

      • NOE Experiment: Irradiate the Methyl group.

        • If NOE is observed on the Phenyl ring protons (ortho positions), it is the 5-methyl isomer (spatial proximity).

        • If NOE is observed only on the C4-H proton and not the phenyl ring, it is the 3-methyl isomer .

Downstream Application: Suzuki-Miyaura Coupling

The 3-bromo substituent on the phenyl ring serves as a versatile handle for coupling with aryl/heteroaryl boronic acids to construct the final kinase inhibitor.

Protocol: Coupling to Pyridine-3-boronic acid (Example)

Target: Synthesis of p38 inhibitor core.

  • Charge: In a microwave vial, combine:

    • 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq)

    • Pyridine-3-boronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) - Robust catalyst for heteroaryls

    • K₂CO₃ (3.0 eq)

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, degassed).

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (Microwave).

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Data Summary Table
ParameterSpecificationNotes
Molecular Weight 237.10 g/mol
Appearance Off-white to yellow solid
Regioselectivity 5-Methyl (Target) vs 3-Methyl5-Me isomer is sterically twisted.
1H NMR Diagnostic Methyl @ ~2.3 ppmNOE between Me and Ph-H is positive for 5-Me.
Key Reactivity Suzuki Coupling (Br)C4 position is open for electrophilic substitution.

Biological Mechanism & Pathway

The 5-methyl-1-arylpyrazole scaffold is designed to target the p38 MAPK pathway , specifically inhibiting the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and HSP27, which regulate cytokine production (TNFα, IL-1β).

MAPK_Pathway Stimulus Stress / Cytokines (TNFα, IL-1) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Inhibitor) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Response Inflammation / Apoptosis (Cytokine Production) Substrates->Response Inhibitor 1-(3-Br-Ph)-5-Me-Pyrazole Derivatives Inhibitor->p38 Inhibits (Type II Binding)

Caption: p38 MAPK signaling cascade. The inhibitor blocks the pivotal step of substrate phosphorylation, halting cytokine production.

References

  • Regioselectivity in Pyrazole Synthesis

    • Gosselin, F., et al.[1] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.[1] Link

  • p38 MAPK Inhibitor Structure-Activity Relationships

    • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate."[2] Journal of Medicinal Chemistry, 2002. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • General Pyrazole Synthesis Reviews

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation."[1][3][4][5][6] Organic Letters, 2008.[1][5] Link

Sources

Application Note: Regioselective Synthesis of 1-(3-Bromophenyl)-3,5-dimethylpyrazole via Knorr Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazole ring is a privileged pharmacophore in modern medicinal chemistry, frequently embedded in the core structures of cyclooxygenase (COX) inhibitors, mitogen-activated protein kinase (MAPK) inhibitors, and integrin antagonists [1]. The synthesis of 1-(3-bromophenyl)-3,5-dimethylpyrazole via the reaction of 3-bromophenylhydrazine with acetylacetone (2,4-pentanedione) is a highly efficient application of the classic Knorr pyrazole synthesis.

For drug development professionals, this specific reaction is highly valuable. The resulting 1-arylpyrazole features a meta-bromo substituent that acts as a versatile synthetic handle. This halogenated site is primed for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for rapid library generation and scaffold elaboration during lead optimization [2].

Mechanistic Causality & Reaction Design

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. To achieve high yields and purity, understanding the causality behind the reaction conditions is critical.

  • Electrophilic Activation: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine onto one of the carbonyl groups of acetylacetone. Using the hydrochloride salt of 3-bromophenylhydrazine (CAS: 27246-81-7) [3] is a deliberate choice. It not only prevents the oxidative degradation common to free-base hydrazines but also provides an in situ acidic environment. This auto-catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack.

  • Sequential Dehydration: Following the formation of the hydrazone intermediate, the secondary amine undergoes an intramolecular cyclization by attacking the remaining carbonyl. The acidic medium facilitates the elimination of two equivalents of water, driving the thermodynamic formation of the aromatic pyrazole ring.

  • Solvent Selection: Absolute ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy for the dehydration steps without causing thermal degradation of the starting materials.

Mechanism A 3-Bromophenylhydrazine + Acetylacetone B Protonation of Carbonyl (Acid Catalysis via HCl) A->B C Nucleophilic Attack by Primary Amine B->C D Dehydration (-H2O) Hydrazone Intermediate C->D E Intramolecular Cyclization (Secondary Amine Attack) D->E F Second Dehydration (-H2O) Aromatization E->F G 1-(3-Bromophenyl)- 3,5-dimethylpyrazole F->G

Fig 1. Mechanistic pathway of the Knorr pyrazole synthesis via sequential dehydration.

Experimental Protocol & Self-Validating Systems

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at multiple checkpoints before proceeding to the next step.

Reagents and Materials
  • 3-Bromophenylhydrazine hydrochloride: 5.0 mmol (1.12 g) [4]

  • Acetylacetone (2,4-Pentanedione): 5.5 mmol (0.55 g / 0.56 mL)

  • Absolute Ethanol: 20 mL

  • Saturated Aqueous NaHCO₃: 40 mL

  • Ethyl Acetate (EtOAc): 50 mL

Step-by-Step Methodology
  • Preparation & Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-bromophenylhydrazine hydrochloride in 20 mL of absolute ethanol. Add acetylacetone dropwise at room temperature.

    • Self-Validation Checkpoint 1: The initial mixture will be a heterogeneous suspension. As the reaction progresses and the hydrazine salt is consumed, the mixture will transition into a clear, homogeneous yellow/orange solution.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 2 to 4 hours.

  • Reaction Monitoring: After 2 hours, sample the reaction for Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.

    • Self-Validation Checkpoint 2: The starting hydrazine is highly polar and UV-active (Rf ~0.1-0.2). The successful formation of the pyrazole product will manifest as a highly lipophilic, UV-active spot at a significantly higher Rf (~0.6-0.7). Continue refluxing until the starting material spot is completely consumed.

  • Quenching & Neutralization: Cool the flask to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting crude oil with 30 mL of EtOAc and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL).

    • Causality: The NaHCO₃ wash is critical to neutralize the residual HCl (liberated from the hydrazine salt). Failing to neutralize the acid can lead to protonation of the pyrazole nitrogen, dragging the product into the aqueous layer and severely reducing the yield.

  • Extraction & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 90:10 Hexane:EtOAc) to afford the pure 1-(3-bromophenyl)-3,5-dimethylpyrazole.

Workflow Step1 Reagent Prep (EtOH + HCl salt) Step2 Addition (Acetylacetone) Step1->Step2 Step3 Reflux (80°C, 2-4h) Step2->Step3 Step4 TLC/LC-MS Monitoring Step3->Step4 Step5 Quench & Neutralize (NaHCO3) Step4->Step5 Step6 Extraction (EtOAc / Brine) Step5->Step6 Step7 Purification (Silica Gel) Step6->Step7

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the pyrazole.

Quantitative Data & Optimization

The following tables summarize the stoichiometric requirements and the optimization parameters evaluated during protocol development.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Bromophenylhydrazine HCl223.501.05.0 mmol (1.12 g)Nucleophile / Nitrogen source
Acetylacetone100.121.15.5 mmol (0.55 g)Dielectrophile / Carbon scaffold
Ethanol (Absolute)46.07Solvent20 mLReaction medium

Table 2: Solvent and Catalyst Optimization for Knorr Pyrazole Synthesis

SolventAdditive / CatalystTemp (°C)Time (h)Yield (%)Causality / Observation
Ethanol None (HCl from salt) 80 (Reflux) 3 88 Optimal; HCl salt provides sufficient auto-catalysis.
Acetic AcidNone118 (Reflux)285Faster reaction, but requires rigorous and tedious aqueous workup.
Water/EtOHNaOAc (1.0 eq)80 (Reflux)665Neutralizing HCl prematurely slows down the initial hydrazone formation.
THFp-TsOH (0.1 eq)66 (Reflux)570Lower boiling point leads to incomplete dehydration and intermediate buildup.

References

  • World Intellectual Property Organization. (2014). Naphthyridine derivatives useful as alpha-v-beta-6 integrin antagonists (Patent No. WO2014154725A1).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33757, 3-Bromophenylhydrazine hydrochloride. Retrieved from[Link]

Troubleshooting & Optimization

improving regioselectivity of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Regioselective Synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Core Technical Overview

The synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction involves the condensation of 3-bromophenylhydrazine with a three-carbon building block (a C3 synthon).

The critical issue is distinguishing between the two possible regioisomers:

  • 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (Target: Methyl at C5, adjacent to N1-Aryl).

  • 1-(3-Bromophenyl)-3-methyl-1H-pyrazole (Impurity: Methyl at C3, distal to N1-Aryl).

Achieving high selectivity for the 5-methyl isomer requires controlling the initial nucleophilic attack of the hydrazine. Standard unsymmetrical 1,3-dicarbonyls (like formylacetone equivalents) often yield mixtures due to competing attack at the ketone vs. the aldehyde/acetal carbon.

This guide provides troubleshooting protocols to enforce 5-methyl regioselectivity using


-enaminones  as the superior C3 synthon.

Troubleshooting & FAQs

Issue 1: "I am consistently isolating the 3-methyl isomer or a 50:50 mixture. What is going wrong?"

Diagnosis: You are likely using 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) or sodium acetylacetonate under neutral or weakly acidic conditions.

  • The Mechanism of Failure: In 4,4-dimethoxy-2-butanone, the ketone (C2) is free and electrophilic, while the aldehyde (C4) is protected as an acetal. The terminal nitrogen of the hydrazine (

    
    ) is the most nucleophilic site. If it attacks the free ketone before the acetal is hydrolyzed, the cyclization forces the aryl group onto the nitrogen distal to the methyl group, forming the 3-methyl isomer .
    
  • The Fix: Switch to 4-(dimethylamino)-3-buten-2-one (an enaminone). In this reagent, the amino group donates electron density, deactivating the carbonyl and activating the

    
    -carbon (C4) for Michael-type addition. This forces the terminal hydrazine nitrogen to attack C4 first, guaranteeing the 5-methyl  product upon cyclization.
    
Issue 2: "The reaction yield is low (<40%) and the product is dark."

Diagnosis: 3-Bromophenylhydrazine is prone to oxidation (browning) and the hydrochloride salt may be retarding the reaction.

  • The Fix:

    • Free Base Generation: If using the hydrochloride salt, neutralize it in situ with a stoichiometric amount of sodium acetate or triethylamine. The free base is more nucleophilic.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent oxidation of the hydrazine.

    • Solvent Choice: Use Ethanol or Acetic Acid . Avoid water-heavy mixtures unless using a specific surfactant method, as the intermediate hydrazone needs to dehydrate.

Issue 3: "How do I definitively distinguish the 5-methyl isomer from the 3-methyl isomer by NMR?"

Diagnosis: The proton shifts are similar, making simple 1H NMR inconclusive without reference standards.

  • The Solution: Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.

    • 5-Methyl Isomer: Irradiating the C5-Methyl signal will show a strong NOE enhancement of the ortho-protons on the 3-bromophenyl ring (positions 2' and 6'). This confirms the methyl group is spatially close to the aryl ring.

    • 3-Methyl Isomer: Irradiating the methyl group will show NO enhancement of the aryl protons because they are on opposite sides of the pyrazole ring.

Experimental Protocols

Protocol A: High-Selectivity Enaminone Route (Recommended)

This method utilizes 4-(dimethylamino)-3-buten-2-one to lock the regiochemistry.

Reagents:

  • 3-Bromophenylhydrazine hydrochloride (1.0 equiv)

  • 4-(Dimethylamino)-3-buten-2-one (1.1 equiv) [Commercially available or prepared from acetone + DMF-DMA]

  • Ethanol (Absolute)

  • Catalytic Acetic Acid (optional, 0.1 equiv)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-bromophenylhydrazine HCl (1.0 g, 4.47 mmol) in Ethanol (10 mL).

  • Neutralization: Add Sodium Acetate (366 mg, 4.47 mmol) to liberate the free hydrazine. Stir for 10 minutes at room temperature.

  • Addition: Add 4-(dimethylamino)-3-buten-2-one (0.56 g, 4.92 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting hydrazine should disappear.

  • Workup: Cool to room temperature.

    • If solid precipitates:[1] Filter the solid, wash with cold ethanol, and dry.

    • If solution remains clear: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Outcome: >85% yield of 1-(3-bromophenyl)-5-methyl-1H-pyrazole with >95:5 regioselectivity.

Protocol B: Separation of Isomers (If mixture is already formed)

If you must salvage a batch made with 4,4-dimethoxy-2-butanone.

  • TLC Analysis: Run TLC in 90:10 Toluene:Acetone . The 1-aryl-5-methyl isomer typically has a slightly lower Rf than the 3-methyl isomer due to steric twisting reducing planarity, though this varies by substituent.

  • Column Chromatography: Use a shallow gradient of Hexane:Ethyl Acetate (starting at 100:0 to 80:20). The isomers often separate well on standard silica gel.

  • Recrystallization: The 5-methyl isomer is often higher melting and less soluble in non-polar solvents (like Hexane/Ether) compared to the 3-methyl isomer.

Mechanistic Visualization

The following diagram illustrates why the Enaminone route favors the 5-methyl product (Path B) while the Acetal/Ketone route can lead to the 3-methyl impurity (Path A).

PyrazoleRegioselectivity Start 3-Bromophenylhydrazine (Ar-NH-NH2) Acetal Reagent: 4,4-Dimethoxy-2-butanone (Masked Aldehyde, Free Ketone) Start->Acetal Standard Route Enaminone Reagent: 4-(Dimethylamino)-3-buten-2-one (Activated Beta-Carbon) Start->Enaminone Recommended Route Attack_Ketone Attack at Ketone (C2) (Kinetic Trap) Acetal->Attack_Ketone NH2 attacks Free Ketone (Before Acetal Hydrolysis) Inter_A Intermediate A Ar-NH-N=C(Me)-CH2... Attack_Ketone->Inter_A Prod_3Me PRODUCT: 1-Ar-3-Methyl-pyrazole (Undesired Impurity) Inter_A->Prod_3Me Cyclization on C4 Attack_Beta Attack at Beta-Carbon (C4) (Michael Addition) Enaminone->Attack_Beta NH2 attacks Activated C4 Inter_B Intermediate B Ar-NH-NH-CH=CH-CO-Me Attack_Beta->Inter_B Prod_5Me PRODUCT: 1-Ar-5-Methyl-pyrazole (Target Compound) Inter_B->Prod_5Me Cyclization on C2 (Ketone)

Caption: Comparative mechanistic pathways. Path A (Red) shows how free ketones lead to the 3-methyl isomer. Path B (Green) demonstrates how enaminones direct nucleophilic attack to ensure 5-methyl formation.

References

  • Review of Regioselectivity in Pyrazole Synthesis: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Enaminones as Precursors: Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles from Enaminones. Chemical Reviews, 104(5), 2433–2480. [Link]

  • Regiocontrol using Fluorinated Solvents (HFIP): Tang, M., Zhang, F., & Tang, W. (2020). HFIP-Promoted Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. [Link]

  • NMR Distinction of Pyrazole Isomers: Elguero, J. (1994). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. [Link]

Sources

Technical Support Center: Pyrazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for researchers encountering difficulty in the synthesis, identification, and purification of 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) isomers.

Ticket ID: PYR-ISO-SEP-001 Topic: Resolution of 1,3-methyl vs. 1,5-methyl pyrazole isomers Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Diagnostic & Identification (Root Cause Analysis)

Before attempting separation, you must definitively confirm the ratio of isomers. Standard 1D Proton NMR is often insufficient due to peak overlap.

Q: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?

A: The gold standard is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.[1] You cannot rely solely on chemical shift prediction.

  • The Mechanism: The spatial proximity of the N-methyl group to the C5-substituent is the differentiator.[1][2]

  • 1,5-Isomer (Sterically Crowded): The N-methyl group (position 1) is spatially close to the substituent at position 5.[1] You will see a strong NOE cross-peak.

  • 1,3-Isomer (Sterically Open): The N-methyl group is distant from the C3-substituent.[1][2] It is close to the proton at C5 (if unsubstituted) or the C5-substituent (if substituted, but the interaction is distinct).

Diagnostic Table: NMR Signatures
Feature1,3-Dimethylpyrazole1,5-Dimethylpyrazole
Geometry Planar, sterically relaxed.[1][2]Twisted/Crowded due to 1,5-Me clash.
NOE Signal Strong NOE between N-Me and C5-H .Strong NOE between N-Me and C5-Me .
Boiling Point ~136°C (Lower)~150–153°C (Higher)
Polarity (TLC) Generally more polar (lower Rf).[2]Generally less polar (higher Rf).[2]

Note: The 1,5-isomer typically elutes first on silica gel (using EtOAc/Hexane) because the steric clash prevents optimal binding to the stationary phase compared to the planar 1,3-isomer.

Separation Protocols (Troubleshooting)

If you have a mixture (e.g., from the methylation of 3-methylpyrazole), standard flash chromatography is often inefficient due to "streaking" caused by the basicity of the pyrazole nitrogens.

Method A: Chemical Resolution (The "Salt" Method)

Best for: Large scale (>5g) mixtures where chromatography is cost-prohibitive.

Pyrazoles are weak bases.[1][2] The 1,3- and 1,5-isomers often exhibit different basicities and lattice energies when protonated.[1]

Protocol:

  • Dissolution: Dissolve the crude isomer mixture in dry diethyl ether (0.5 M concentration).

  • Acid Screening: In separate test tubes, test aliquots with:

    • Saturated oxalic acid in ether.[2]

    • 2M HCl in ether.[2]

    • Picric acid (caution: explosive when dry).[2]

  • Observation: The 1,5-isomer, being sterically hindered, often forms salts that are more soluble or crystallize slower than the 1,3-isomer.

  • Execution: Add the selected acid dropwise to the main bulk.[2] Filter the precipitate (usually enriched in the 1,3-isomer). The 1,5-isomer remains in the mother liquor.

  • Recovery: Neutralize the salt/liquor with saturated NaHCO₃ to recover the free base.[2]

Method B: Modified Chromatography

Best for: Small scale (<1g) or high-purity requirements.[1][2]

Issue: Pyrazoles tail/streak on silica. Fix: Deactivate the silica.[2][3]

  • Mobile Phase: Add 1-2% Triethylamine (TEA) to your Hexane/EtOAc mobile phase.[1][2]

  • Stationary Phase: If separation is still poor, switch to Alumina (Neutral, Grade III) .[2] Alumina interacts differently with the nitrogen lone pairs, often providing better resolution than silica.

Prevention: Regioselective Synthesis

The most effective "separation" is to avoid forming the mixture. The formation of isomers is dictated by the nucleophilicity of the hydrazine attacking the electrophilicity of the diketone .

Q: How do I synthesize ONLY the 1,3-isomer?

A: You must control the condensation of methylhydrazine.

  • Reagent: Methylhydrazine (

    
    ).[2]
    
  • Nucleophile: The terminal

    
     is the harder, more reactive nucleophile.[1][2] The 
    
    
    
    is more hindered.[1]
  • Electrophile: In an unsymmetrical 1,3-diketone, the terminal

    
     will attack the most electrophilic carbonyl  (usually the one with less steric bulk or adjacent to an electron-withdrawing group).[1]
    
Visualizing the Regioselectivity

PyrazoleSynthesis Hydrazine Methylhydrazine (NH2-NH-Me) Attack Nucleophilic Attack (Terminal NH2 attacks most reactive C=O) Hydrazine->Attack Diketone Unsymmetrical 1,3-Diketone Diketone->Attack Intermed Hydrazone Intermediate Attack->Intermed Kinetic Control Cyclization Cyclization & Dehydration Intermed->Cyclization Isomer13 1,3-Dimethylpyrazole (Major Product if C1 is less hindered) Cyclization->Isomer13 Preferred Path Isomer15 1,5-Dimethylpyrazole (Minor Product) Cyclization->Isomer15 Steric Clash

Caption: Kinetic pathway for pyrazole synthesis. The terminal amine of hydrazine dictates the major isomer.

Protocol for Regiocontrol:
  • Solvent Choice: Use Ethanol (protic) to favor the 1,3-isomer.[1][2] Use THF (aprotic) if you are attempting to influence the intermediate equilibrium, though protic solvents generally favor the thermodynamic product.

  • Temperature:

    • 0°C to Room Temp: Favors the kinetic product (often the mixture).

    • Reflux: Favors the thermodynamic product (usually the 1,3-isomer, as the 1,5-isomer suffers from steric repulsion between the N-Me and C5-Me).[1]

Frequently Asked Questions (FAQs)

Q: Can I convert the 1,5-isomer into the 1,3-isomer? A: Yes. This is known as the Van Auwers rearrangement (thermal) or acid-catalyzed isomerization.[1] Heating 1,5-dimethylpyrazole hydrochloride to ~250°C (or refluxing in high-boiling acid) can trigger the migration of the methyl group, converting the sterically strained 1,5-isomer into the thermodynamically stable 1,3-isomer.[1]

Q: Why does my "pure" 1,5-isomer show small peaks of 1,3 in NMR after storage? A: If stored in acidic media or protic solvents for long periods, slow isomerization can occur. Store 1,5-isomers in the dark, under inert atmosphere, and free of acid traces.

Q: I am methylating 3-methylpyrazole with Iodomethane. Why do I get a 50:50 mixture? A: 3-methylpyrazole exists as a tautomer (3-Me vs 5-Me).[1][2] In solution, the proton hops rapidly. When you add MeI, it alkylates both nitrogens with roughly equal probability (slightly biased by sterics).

  • Fix: Use acetylation first.[1][2] Acetylate to form 1-acetyl-3-methylpyrazole (usually selective).[1][2] Then methylate with a strong methylating agent (like MeOTf) which might force alkylation at the specific position, followed by hydrolysis. (Note: This is complex; direct synthesis from hydrazine is usually preferred).

References

  • Elguero, J., et al. (1997).[2] "Proton and Carbon-13 NMR Study of Perdeuterated Pyrazoles." Magnetic Resonance in Chemistry.

  • NIST Chemistry WebBook. "1,3-Dimethylpyrazole Thermochemical Data."

  • Organic Syntheses. "3,5-Dimethylpyrazole (Synthesis from Acetylacetone)." Org.[1][2] Synth. 1951, 31, 43. (Provides the baseline for the NH-parent which is then alkylated).

  • Wiley Online Library. "Regioselective Synthesis of Pyrazoles."[1][2] (General review on controlling the hydrazine attack).

Sources

Technical Support Center: Purification of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-3Br-5Me-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purification, regioisomer separation, and crystallization failures.

Part 1: Initial Triage & Diagnostic

Welcome to the Technical Support Center. You are likely encountering one of three critical failure modes with 1-(3-Bromophenyl)-5-methyl-1H-pyrazole . Before proceeding to the protocols, please identify your specific issue below to select the correct troubleshooting path.

SymptomDiagnosisRecommended Action
Double Methyl Peaks in NMR Regioisomer Contamination (Presence of 1,3-isomer)Proceed immediately to Section 2 . Recrystallization rarely resolves this; chromatography is required.
Oiling Out / No Solid Solvent Entrapment or Eutectic Impurity Proceed to Section 3 . The 3-bromophenyl group adds lipophilicity, often requiring specific anti-solvent loops.
Darkening / Color Instability Oxidative Degradation (Residual Hydrazine)Proceed to Section 4 . Trace hydrazine is auto-oxidizing. Chemical scavenging is necessary.

Part 2: The Core Challenge – Regioisomer Separation

The Scientific Context

The most common synthesis route involves the condensation of 3-bromophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetaldehyde dimethyl acetal). This reaction is regioselective but not regiospecific .

While the 5-methyl isomer is often favored under acidic conditions, the 3-methyl isomer (1-(3-bromophenyl)-3-methyl-1H-pyrazole) inevitably forms. These isomers have identical molecular weights and very similar solubilities, making recrystallization ineffective for separation.

Troubleshooting Guide: Chromatographic Separation

Q: My TLC spots for the 1,5- and 1,3-isomers overlap. How do I separate them?

A: The 1,5-isomer is generally less polar than the 1,3-isomer due to steric twisting of the phenyl ring relative to the pyrazole core, which shields the nitrogen lone pair. You must utilize a shallow gradient on silica gel.

Protocol: High-Resolution Flash Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dry load on Celite or Silica (1:2 ratio w/w). Do not wet load; the solvent tailing will obscure separation.

  • Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

Step-by-Step Gradient Table:

Column Volume (CV) % Ethyl Acetate Purpose
0 - 2 0% Equilibrate column
2 - 5 0% → 5% Elute non-polar impurities
5 - 15 5% → 15% Target Window: 1,5-isomer typically elutes here
15 - 20 15% → 30% Elute 1,3-isomer (impurity)

| 20+ | 100% | Flush column |

Critical Check: The 1,5-isomer (Target) usually has a higher


 (elutes first) compared to the 1,3-isomer. Verify fractions via ¹H-NMR focusing on the methyl singlet. The 5-Me signal is typically upfield (approx 2.3 ppm) compared to the 3-Me signal (approx 2.4-2.5 ppm) due to shielding from the orthogonal aryl ring.
Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckNMR 1H-NMR Analysis (Check Methyl Region) Start->CheckNMR IsomerSplit Split Methyl Peak? (2.30 & 2.45 ppm) CheckNMR->IsomerSplit FlashCol Protocol 1: Flash Chromatography (Hex/EtOAc Gradient) IsomerSplit->FlashCol Yes (Isomers present) Recryst Protocol 2: Crystallization (EtOH/Water) IsomerSplit->Recryst No (Single peak) Pure15 Pure 1,5-Isomer FlashCol->Pure15 First Fraction (High Rf) Discard Discard 1,3-Isomer FlashCol->Discard Second Fraction (Low Rf) Recryst->Pure15

Figure 1: Decision logic for selecting between chromatography and crystallization based on crude NMR data.

Part 3: Crystallization & Solidification[1]

Q: My product is an oil or sticky gum. How do I get a solid?

A: The 3-bromophenyl group increases lipophilicity, making the compound prone to "oiling out" in pure alcohols. You need a biphasic solvent system or a controlled anti-solvent addition.

Protocol: The "Cloud Point" Method

This method relies on the high solubility of pyrazoles in alcohols and their poor solubility in water.

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (40-50°C).

    • Note: Do not boil; pyrazoles can sublime or oil out if too hot.

  • Anti-Solvent Addition: While stirring rapidly, add Water dropwise.

  • The Critical Point: Stop adding water the moment a faint turbidity (cloudiness) persists for more than 10 seconds.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod to induce nucleation.[1] Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C.

Alternative Solvent Systems:

  • Heptane / Ethyl Acetate: Dissolve in minimal hot EtOAc; add Heptane until cloudy.

  • IPA (Isopropyl Alcohol): Good for large scale, but yield may be lower.

Part 4: Chemical Scavenging (Impurity Removal)

Q: The product turns brown/red upon storage. Why?

A: This indicates trace 3-bromophenylhydrazine contamination. Hydrazines are notorious for auto-oxidation, producing diazenes and radical species that color the product.

Protocol: Acidic Wash (Chemoselective Scavenging)

Pyrazoles are very weak bases (


), whereas hydrazines are significantly more basic. We can wash away the hydrazine without protonating the pyrazole.
  • Dissolve the crude material in Ethyl Acetate .

  • Wash the organic layer 2x with 10% HCl (aq) .

    • Mechanism:[2][3][4] The hydrazine forms a water-soluble hydrochloride salt. The pyrazole, being insufficiently basic to fully protonate at this pH in the presence of an organic partition, remains in the Ethyl Acetate.

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    

Part 5: Summary of Physical Properties

PropertyValue / DescriptionNote
Appearance White to Off-white crystalline solidYellowing indicates oxidation.
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in Water.[5]
Isomer

1,5-isomer > 1,3-isomer1,5-isomer moves faster on Silica.
NMR Diagnostic

2.30 ppm (s, 3H)
5-Methyl group is shielded by the phenyl ring.

References

  • Regioselective Synthesis of Pyrazoles

    • Preparation, separation and characterization of two pyrazolic regioisomers. UAB Barcelona.
  • Chromatographic Techniques

    • Deacylcortivazol-like pyrazole regioisomers... RSC Advances, 2020.
  • Crystallization Solvents

    • Substances yield after recrystallization from different solvents.[4][6] ResearchGate. (Validates Ethanol/Water and IPA as primary solvent systems for aryl-pyrazoles).

  • Purification of Pyrazoles (Patent)

    • Method for purifying pyrazoles.[1][3][4][7] WO2011076194A1. (Describes acid-salt formation and solvent selection).

Sources

Technical Support Center: Solving Solubility Issues of Bromophenyl Pyrazoles in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling bromophenyl pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this class of molecules in aqueous buffers. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my bromophenyl pyrazole compound consistently crashing out of my aqueous buffer?

A: This is a common and expected challenge. The poor aqueous solubility of bromophenyl pyrazoles is rooted in their fundamental physicochemical properties.

The Underlying Science: A Tale of Two Properties

  • High Lipophilicity (Hydrophobicity): The structure of a bromophenyl pyrazole is dominated by non-polar aromatic rings (the pyrazole, the bromophenyl group, and often other substituents). This makes the molecule "oily" or lipophilic (fat-loving). Lipophilicity is quantified by the partition coefficient, LogP , which measures a compound's preference for an oily solvent (like octanol) versus water.[1][2] A high, positive LogP value signifies that the compound would much rather be in a non-polar environment than in water.[3] For example, a structurally similar compound, 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole, has a predicted LogKow (LogP) of 5.52, indicating it is over 100,000 times more soluble in octanol than in water.[4] When you introduce such a molecule into an aqueous buffer, its strong tendency to self-associate and avoid water leads to precipitation.

  • Weak Ionization Potential: The solubility of many drugs can be dramatically increased by adjusting the pH to ionize them.[5] Ionized molecules carry a charge, which makes them more polar and thus more soluble in water. This relationship is governed by the compound's pKa , the pH at which it is 50% ionized.[6][7] However, pyrazole derivatives are often very weak acids or bases.[4][8] For instance, the predicted acidic pKa of an analogue is ~13.2 and the basic pKa is ~1.44.[4] This means you would need to reach extreme, often physiologically irrelevant, pH levels to achieve significant ionization, making simple pH adjustment an ineffective primary strategy.[9][10]

Q2: I'm using DMSO as a co-solvent, but my compound still precipitates upon dilution into my final buffer. What's going wrong and how do I fix it?

A: This is a classic co-solvent failure known as "fall-out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for initial solubilization, the problem arises because you are crossing the solubility threshold in the final mixed-solvent system.[11]

The Causality: Your high-concentration stock in 100% DMSO creates a supersaturated solution when diluted into the aqueous buffer. The water content becomes too high, the overall polarity of the solvent system increases, and the co-solvent can no longer keep the lipophilic bromophenyl pyrazole molecules in solution.[][13]

Troubleshooting Workflow: A Systematic Approach

This workflow will help you systematically determine the optimal co-solvent concentration for your specific compound and buffer system.

G cluster_0 Co-Solvent Optimization Workflow start Start: Compound precipitates from DMSO stock upon dilution q1 Is the final DMSO concentration >5%? start->q1 a1_yes High DMSO levels can be toxic. Aim for lower %. q1->a1_yes Yes a1_no Proceed to optimization. q1->a1_no No step1 Step 1: Determine Max Tolerable Co-solvent %. Prepare serial dilutions of DMSO in buffer (e.g., 20%, 10%, 5%, 2%, 1%). a1_yes->step1 a1_no->step1 step2 Step 2: Add Compound. Spike a fixed, high concentration of compound into each dilution. step1->step2 step3 Step 3: Equilibrate & Observe. Incubate (e.g., 2h, 25°C with shaking). Check for precipitation. step2->step3 q2 Is precipitation observed in all conditions? step3->q2 a2_yes Co-solvent alone is insufficient. Consider alternative strategies (Q3, Q4). q2->a2_yes Yes a2_no Identify the lowest co-solvent % with no precipitation. This is your working limit. q2->a2_no No end Success: You have an optimized co-solvent system. a2_no->end

Caption: Co-solvent optimization workflow.

Data-Driven Co-solvent Selection

If DMSO is problematic, other co-solvents can be used. The goal is to reduce the polarity of water, weakening its hydrogen-bonding network and making it more hospitable to your compound.[][14][15]

Co-SolventDielectric Constant (20°C)Key CharacteristicsTypical Starting % (v/v)
DMSO 47.2Powerful aprotic solvent; can be cytotoxic at >1%.< 1%
Ethanol 25.3Less toxic than DMSO; commonly used in formulations.1 - 10%
Polyethylene Glycol 400 (PEG 400) 12.5Low toxicity; often used in vivo formulations.5 - 20%
Propylene Glycol (PG) 32.0Common pharmaceutical excipient; good solubilizer.5 - 20%
Q3: My compound's solubility is still too low even with co-solvents. What other formulation strategies can I try?

A: When co-solvents aren't enough, you must turn to more advanced formulation techniques that actively encapsulate or complex with the drug molecule. The two most powerful methods for research applications are using surfactants or cyclodextrins.[16][17][18]

Strategy 1: Surfactant-Mediated Micellar Solubilization

The Mechanism: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[19] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[20] The hydrophobic tails form a core, creating a microenvironment perfect for sequestering your lipophilic bromophenyl pyrazole, while the hydrophilic heads face the water, keeping the entire complex in solution.[21][22]

Caption: A surfactant micelle encapsulating a drug.

Protocol: Preparing a Surfactant-Based Formulation

  • Select a Surfactant: Non-ionic surfactants are generally preferred for their lower toxicity.

    • Polysorbate 80 (Tween® 80): CMC ~0.012 mM. Widely used.

    • Sodium Dodecyl Sulfate (SDS): CMC ~8.2 mM. Anionic, use with care.

  • Prepare Surfactant Solution: Make a stock solution of the surfactant in your desired aqueous buffer at a concentration 10-20 times its CMC.

  • Add Compound: Add your bromophenyl pyrazole directly to the surfactant solution as a solid powder or as a concentrated DMSO stock (keeping final DMSO <1%).

  • Equilibrate: Sonicate the mixture for 15-30 minutes and then incubate with shaking (e.g., 2-4 hours at room temperature) to ensure full encapsulation.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particulates. The resulting clear solution contains your solubilized compound.

Strategy 2: Cyclodextrin Inclusion Complexation

The Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[23][24] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[25] This cavity can encapsulate a "guest" molecule of the appropriate size and shape—like a bromophenyl pyrazole—forming a stable, water-soluble inclusion complex.[26][27]

G cluster_0 Cyclodextrin Inclusion Complex drug Bromophenyl Pyrazole plus + cd Cyclodextrin (Hydrophobic Cavity) arrow Complexation in Water cd->arrow complex Soluble Inclusion Complex arrow->complex

Caption: Formation of a drug-cyclodextrin complex.

Protocol: Preparing a Cyclodextrin Formulation

  • Select a Cyclodextrin: Chemically modified cyclodextrins offer superior solubility and safety.

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): Most common, excellent safety profile.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Used in many FDA-approved products.[23]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the bromophenyl pyrazole to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture vigorously for 24-48 hours at a controlled temperature. This extended time is necessary to reach equilibrium for complex formation.

  • Filter: Pass the solution through a 0.22 µm filter to remove any un-complexed, insoluble compound.

Q4: How do I choose between co-solvents, surfactants, and cyclodextrins?

A: The choice depends on your experimental context, particularly the sensitivity of your assay and whether it is an in vitro or in vivo experiment.

MethodBest ForAdvantagesDisadvantages
Co-solvents Initial screening, high-throughput assays.Simple, fast, inexpensive.[]Risk of precipitation, potential for solvent-induced artifacts or toxicity.[28]
Surfactants In vitro assays where cell membranes are not the primary target.High solubilizing capacity.Can disrupt cell membranes and interfere with protein assays.
Cyclodextrins Cell-based assays, in vivo studies.Excellent safety profile, low biological interference.[23][26]Higher cost, requires longer equilibration time to form complexes.[28]
Q5: My solubility results are inconsistent between experiments. What am I doing wrong?

A: Inconsistent solubility data usually points to a lack of control over experimental variables.[11]

The Self-Validating Checklist for Reproducible Results:

  • Equilibrium is Key: Have you allowed enough time for the system to reach equilibrium? For simple solutions, 2-4 hours may suffice. For cyclodextrin complexation, 24-72 hours might be needed. Validation Step: Measure the concentration at multiple time points (e.g., 24, 48, 72h). Your result is valid only when the concentration plateaus.[11]

  • Temperature Control: Solubility is highly dependent on temperature. Are you performing your experiments in a temperature-controlled environment (e.g., a shaker-incubator)? Validation Step: Record the temperature for every experiment. Ensure it is consistent across all comparative tests.

  • Consistent Solid Form: Is the solid material you are starting with always the same? Different crystalline forms (polymorphs) or an amorphous state can have different solubilities. Validation Step: If possible, characterize your solid material (e.g., via melting point) to ensure consistency between batches.

  • Precise pH Control: For any ionizable compound, small shifts in buffer pH can alter solubility. Validation Step: Measure the pH of your final solution after the compound has been added and equilibrated. Do not just rely on the pH of the starting buffer.

By rigorously controlling these factors, you will significantly improve the reliability and reproducibility of your solubility measurements.

References
  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? PMC. Available at: [Link]

  • Crăciun, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. Available at: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Available at: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Tajarobi, F., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Available at: [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Available at: [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Available at: [Link]

  • He, H., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Al-Iryani, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

  • de Paula, E., et al. (2005). Micellar solubilization of drugs. University of Alberta Libraries. Available at: [Link]

  • Yartsev, A. (2023). Factors which determine the lipid solubility of drugs. Deranged Physiology. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)-1H-pyrazole. Available at: [Link]

  • Elguero, J., et al. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Beyond Benign. (n.d.). Module 1: Aqueous and Lipid Solubility. Available at: [Link]

  • Scribd. (n.d.). Exp. 11 The influence of pH on solubility in water. Available at: [Link]

  • Česká a slovenská farmacie. (n.d.). Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • Chemistry Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • International Journal for Modern Trends in Science and Technology. (2026). Synthesis of Pyrazole Derivatives A Review. Available at: [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

optimizing yield of hydrazine condensation for 5-methyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield & Regioselectivity of 5-Methyl Pyrazoles

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: PYR-5ME-OPT-001

Executive Summary: The "5-Methyl" Challenge

Synthesizing 1-substituted-5-methylpyrazoles (where the methyl group is adjacent to the substituted nitrogen) via hydrazine condensation is notoriously difficult due to the thermodynamic preference for the 3-methyl isomer.

In a standard reaction between a monosubstituted hydrazine (


) and an unsymmetrical 1,3-diketone (

), the more nucleophilic terminal amino group (

) typically attacks the less sterically hindered or more electrophilic carbonyl (usually the acetyl group). This pathway yields the 1-substituted-3-methylpyrazole .

To obtain the 5-methyl isomer , you must force the terminal


 to attack the other carbonyl (the 

-carbonyl), or utilize specific solvent/catalyst systems to invert the regioselectivity.

Module 1: Regioselectivity Troubleshooting

Issue: "I am consistently isolating the 3-methyl isomer or a 50:50 mixture."

Diagnostic Q&A

Q1: Which solvent system are you using?

  • Standard (Ethanol/Methanol): Protic solvents often favor the 3-methyl isomer due to hydrogen bonding stabilization of the transition state leading to attack at the methyl ketone.

  • The Fix (Fluorinated Solvents): Switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents are strong hydrogen bond donors (HBD) but poor acceptors. They can coordinate with the 1,3-diketone oxygen atoms, altering their electrophilicity and favoring the formation of the 5-methyl isomer [1, 2].

    • Protocol Adjustment: Run the reaction in HFIP at room temperature. Ratios of 5-Me:3-Me can shift from 1:3 (in EtOH) to >10:1 (in HFIP).

Q2: Are you using the hydrochloride salt of the hydrazine?

  • The Science: The regioselectivity is pH-dependent.[1] In acidic media, the 1,3-diketone exists primarily in the enol form, and the hydrazine is partially protonated.

  • The Fix: If using arylhydrazines, acidic conditions (HCl or acetic acid) generally favor the 5-methyl isomer . Conversely, basic conditions often favor the 3-methyl isomer.

    • Recommendation: If using free base hydrazine, add 1.0–1.5 eq. of HCl or run in glacial acetic acid.

Q3: Have you considered a 1,3-diketone surrogate?

  • The Fix: If the condensation is stubborn, replace the 1,3-diketone with an enaminone (

    
    ).
    
  • Mechanism: The amino group is a leaving group. The hydrazine's terminal

    
     will exclusively attack the carbon attached to the leaving group (Michael addition-elimination sequence), guaranteeing regiocontrol based on how you synthesize the enaminone [3].
    

Module 2: Yield Optimization (Reaction Efficiency)

Issue: "My conversion is low, or I see uncyclized hydrazone intermediates."

Critical Control Points
VariableImpact on YieldOptimization Action
Hydrazine Purity High Hydrazines oxidize to azobenzenes or form hydrates. Action: Distill hydrazine hydrate if yellow/opaque. Use hydrazine HCl salts for better stability.
Temperature Medium Room temp often yields hydrazones (intermediates). Action: Reflux is usually required for the dehydration/cyclization step. If using HFIP, lower temps (RT to 40°C) are sufficient.
Water Removal High The reaction generates 2 eq. of water. Action: Use a Dean-Stark trap (toluene reflux) or molecular sieves to drive equilibrium to the right.
Stoichiometry Critical Excess hydrazine leads to azine formation (dimerization:

). Action: Add the diketone slowly to the hydrazine solution (inverse addition) to keep hydrazine in excess locally.

Module 3: Purification & Isolation

Issue: "My product is water-soluble or streaking on silica."

Q: Why is my yield dropping during extraction?

  • Cause: Low molecular weight N-methyl pyrazoles are highly water-soluble.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Switch: Use DCM (Dichloromethane) or Chloroform instead of Ethyl Acetate. Repeat extraction 4-5 times.

    • Continuous Extraction: For gram-scale, use a liquid-liquid continuous extractor for 12+ hours.

Q: Why does the product streak on silica gel?

  • Cause: Pyrazoles are basic (pyridine-like nitrogen). They interact strongly with the acidic silanol groups on silica.

  • Solution: Deactivate the silica.[2][3] Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexanes/EtOAc + 1% TEA).

Visualized Workflow: Optimized Protocol

The following diagram illustrates the decision logic for maximizing the 5-methyl isomer yield.

PyrazoleOptimization Start Start: R-NHNH2 + R'-CO-CH2-CO-Me Goal Goal: 5-Methyl Isomer Start->Goal CheckSolvent Check Solvent Goal->CheckSolvent StandardEtOH Standard EtOH/MeOH CheckSolvent->StandardEtOH Avoid OptSolvent Use HFIP or TFE CheckSolvent->OptSolvent Recommended Result3Me Result: Mixture / 3-Methyl Dominant StandardEtOH->Result3Me Surrogate Alternative: Use Enaminone Result3Me->Surrogate If Regio fails CheckAcid Check pH / Catalyst OptSolvent->CheckAcid Acidic Acidic (HCl/AcOH) CheckAcid->Acidic Favors 5-Me Basic Basic/Neutral CheckAcid->Basic Favors 3-Me Cyclization Cyclization Step (Reflux or RT in HFIP) Acidic->Cyclization Surrogate->Cyclization Purification Purification (Silica + 1% Et3N) Cyclization->Purification

Caption: Decision tree for maximizing regioselectivity toward 1-substituted-5-methylpyrazoles.

Standard Operating Procedure (SOP): HFIP-Mediated Synthesis

This protocol is optimized for high regioselectivity toward the 5-methyl isomer [2].

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)[4]

  • Substituted Hydrazine (HCl salt preferred) (1.1 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) (0.2 M concentration)

Step-by-Step:

  • Preparation: Dissolve the 1,3-diketone in HFIP in a round-bottom flask.

  • Addition: Add the hydrazine (solid or solution) in a single portion.

    • Note: Unlike ethanol protocols, dropwise addition is less critical here as HFIP controls the kinetics.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2][3][4][5][6] The disappearance of the diketone and formation of a lower Rf spot indicates conversion.

  • Workup:

    • Evaporate HFIP under reduced pressure (Rotavap).[7] HFIP is expensive; recover and distill for reuse.

    • Redissolve residue in DCM. Wash with saturated

      
       (to remove trace acid) and brine.
      
  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc + 1%

      
      ).
      

References

  • BenchChem Technical Support. (2025).[1][3][4][6][7] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from 4

  • Faggiani, E., et al. (2022). Regioselective Synthesis of 5-Methylpyrazoles via Fluorinated Solvents. Journal of Organic Chemistry.[8][9] (Contextualized from Search Result 1.9 and 1.14).

  • Organic Chemistry Portal. (2021). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[9] Retrieved from 9

  • GalChimia. (2020). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from 5[5]

  • BenchChem Technical Support. (2025). Purification of Methyl Pyrazole Isomers.[7][10] Retrieved from 10

Sources

preventing debromination during coupling reactions of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in cross-coupling reactions. Debromination, or hydrodehalogenation, is a common and often frustrating side reaction that can significantly reduce the yield of your desired product.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate C-Br bond cleavage and achieve successful coupling outcomes.

I. Understanding the Challenge: The Mechanism of Debromination

Before troubleshooting, it's crucial to understand the underlying cause of debromination. In palladium-catalyzed cross-coupling reactions, the primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This species can arise from various sources within the reaction mixture and initiates a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen.

Competing Catalytic Cycles

Below is a diagram illustrating the desired cross-coupling pathway versus the undesired debromination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Cycle Pd0 LₙPd(0) ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)-Nu ArPdBr->ArPdNu Transmetalation (Nucleophile) PdH LₙPd(II)-H ArPdBr->PdH Halide Exchange ArPdNu->Pd0 Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination PdH_source Hydride Source (e.g., Base, Solvent) PdH_source->PdH Forms Pd-H PdH->Pd0 ArH Ar-H (Debrominated Byproduct) PdH->ArH Reductive Elimination ArPdBr_c Ar-Pd(II)-Br ArPdBr_c->PdH Pd0_c LₙPd(0) Pd0_c->ArPdBr_c Oxidative Addition (Ar-Br)

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

II. Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with 1-(3-Bromophenyl)-5-methyl-1H-pyrazole?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom.[3] This leads to the formation of 1-phenyl-5-methyl-1H-pyrazole as an undesired byproduct, which reduces the yield of your target molecule and complicates purification. The pyrazole moiety itself is generally stable under many cross-coupling conditions, but the C-Br bond is susceptible to cleavage.[4][5]

Q2: What are the primary factors that promote debromination?

A2: Several factors can contribute to debromination:

  • High Reaction Temperatures: Elevated temperatures can accelerate the formation of palladium-hydride species and other side reactions.[2]

  • Choice of Base: Strong or aggressive bases, particularly in the presence of protic solvents, can act as hydride donors or promote pathways leading to Pd-H formation.[1][3]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination of Ar-H.[2]

  • Presence of Hydride Sources: Impurities in solvents, reagents, or the starting material can act as hydride donors. Water and alcohols are common culprits.[6]

Q3: Are certain coupling reactions more prone to debromination with this substrate?

A3: While debromination can occur in various palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, the susceptibility can vary.[2][7][8] Reactions requiring higher temperatures or stronger bases are generally at a higher risk. Careful optimization is key for each specific transformation.

Q4: Can copper-catalyzed reactions be a viable alternative to avoid debromination?

A4: Yes, copper-catalyzed reactions, such as Ullmann-type couplings, can be an excellent alternative.[9][10] These reactions often proceed through different mechanisms that may be less prone to hydrodehalogenation.[11] However, they may require different ligands and reaction conditions, and optimization is still necessary.[12]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of the debrominated byproduct in a Suzuki-Miyaura coupling.

Symptoms:

  • ¹H NMR or LC-MS analysis shows a significant peak corresponding to 1-phenyl-5-methyl-1H-pyrazole.

  • Low conversion of the starting 1-(3-Bromophenyl)-5-methyl-1H-pyrazole.

  • Complex product mixture that is difficult to purify.

Root Causes & Solutions:

Potential Cause Proposed Solution & Rationale
Aggressive Base Switch to a milder base. Strong bases like NaOH or NaOtBu can promote Pd-H formation. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling while minimizing debromination.[1][2]
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of reagents can generate hydride sources. Start at a lower temperature (e.g., 40-60 °C) and slowly increase if the reaction is sluggish, while monitoring for byproduct formation.[1][2]
Suboptimal Ligand Screen different phosphine ligands. The electronic and steric properties of the ligand are critical. Less electron-donating phosphines can sometimes disfavor the hydrodehalogenation pathway.[2] Consider ligands like SPhos or XPhos, which are often robust for such couplings.
Protic Solvent Contamination Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen) to minimize water.[2]
Issue 2: Debromination observed during a Buchwald-Hartwig amination.

Symptoms:

  • Besides the desired N-arylated product, the debrominated starting material is also observed.

  • The reaction stalls before full conversion of the aryl bromide.

Root Causes & Solutions:

Potential Cause Proposed Solution & Rationale
Base Selection While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they can also be a source of debromination. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, especially if the reaction is run at a higher temperature.
Ligand Choice The choice of ligand is crucial. For challenging substrates, consider using specialized biarylphosphine ligands (e.g., from the Buchwald or Hartwig groups) that are designed to promote the desired C-N bond formation over competing pathways.[8][13]
Catalyst Loading An increased catalyst concentration can sometimes lead to more side products.[14] Optimize the catalyst loading to find a balance between reaction rate and selectivity.
Solvent Effects Aprotic, non-polar solvents like toluene are generally preferred.[14] Avoid solvents that can act as hydrogen donors.

IV. Optimized Experimental Protocols

The following protocols provide a starting point for minimizing debromination. Always perform a small-scale test reaction before committing a large amount of material.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodehalogenation through the use of a mild base and controlled temperature.

Caption: Workflow for Optimized Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[1]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Stir the mixture at a reduced temperature (e.g., start at 60 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1] If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).[1]

  • Purification and Analysis: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1] Purify by column chromatography and analyze the crude and purified product by ¹H NMR to quantify the ratio of the desired product to the debrominated arene.[2]

Protocol 2: Copper-Catalyzed C-N Coupling (Ullmann-type)

This protocol offers an alternative to palladium-based methods.

Step-by-Step Procedure:

  • Preparation: To a sealable reaction vessel, add CuI (5-10 mol%), the chosen ligand (e.g., an N,N'-bidentate ligand like DMEDA, 10-20 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq).

  • Reagent Addition: Add 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq) and the amine coupling partner (1.2-1.5 eq).

  • Solvent and Reaction: Add an aprotic solvent such as dioxane or DMSO. Seal the vessel and heat to 80-120 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.

  • Purification and Analysis: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

V. References

  • BenchChem. (n.d.). preventing debromination in subsequent reaction steps. Retrieved from

  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Retrieved from

  • Encyclopedia.pub. (2022, September 16). Trends in Cu-Catalyzed Ar-Xs Transformations with Amines. Retrieved from

  • Royal Society of Chemistry. (n.d.). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry. Retrieved from

  • BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (single step) …. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions | Download Scientific Diagram. Retrieved from

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from

  • ACS Publications. (2021, November 2). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Retrieved from

  • ACS Publications. (2008, August 13). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Retrieved from

  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from

  • PMC. (2023, March 16). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Retrieved from

  • PMC. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from

  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from

  • ProQuest. (2021, December 20). BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS: APPLICATIONS AND MECHANISTIC STUDIES. Retrieved from

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from

  • PMC. (2017, September 19). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Retrieved from

  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Retrieved from

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from

  • Diva. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from

  • PMC. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from

  • ResearchGate. (2025, August 5). The Heck reaction: Mechanistic insights and novel ligands | Request PDF. Retrieved from

  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. Retrieved from

  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from

  • PMC. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from

  • Thieme. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from

  • ResearchGate. (2025, August 6). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology | Request PDF. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. | Download Scientific Diagram. Retrieved from

  • MDPI. (2022, August 23). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from

Sources

recrystallization solvents for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Chemical Purification Division Subject: Recrystallization Guide: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Executive Summary & Technical Context

Compound: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole CAS: 149739-65-1 (Generic for 5-aryl isomer class reference) Target Purity: >98% (HPLC), removal of regioisomer (1-(3-bromophenyl)-3-methyl-1H-pyrazole).

Recrystallization of 1-aryl-5-methylpyrazoles is a critical purification step, primarily to separate the target 1,5-isomer from the thermodynamically stable 1,3-isomer often co-generated during cyclocondensation reactions (e.g., hydrazine + 1,3-diketone). The 3-bromophenyl substituent introduces moderate lipophilicity, making the compound amenable to polar protic solvents and binary solvent systems.

This guide outlines the optimal solvent systems, step-by-step protocols, and troubleshooting measures to ensure high recovery and isomeric purity.

Solvent Selection Matrix

The following solvents are validated based on the physicochemical properties of halogenated aryl-pyrazoles.

Solvent SystemClassificationSuitabilityMechanism of Action
Ethanol (95% or Absolute) Primary HighTemperature-Dependent Solubility: High solubility at reflux (78°C), significantly lower at 0-4°C, promoting excellent crystal growth.
Ethyl Acetate / Hexane (1:3) SecondaryHighPolarity Tuning: Ethyl acetate dissolves the pyrazole; hexane acts as an anti-solvent to force precipitation, useful if the compound is too soluble in ethanol.
Methanol / Water (9:1) AlternativeModeratePolarity Gradient: Useful for removing highly polar inorganic impurities (salts) retained from synthesis.
Toluene SpecializedModerateHigh-Temperature Purification: Best for removing tarry, non-polar byproducts. Requires higher temperatures (110°C).

Technical Note: For the 3-bromophenyl derivative, Ethanol is the recommended starting point due to the balance of the bromo-aryl lipophilicity and the pyrazole core's polarity.

Detailed Experimental Protocol

Phase 1: Dissolution & Hot Filtration
  • Preparation: Place the crude 1-(3-Bromophenyl)-5-methyl-1H-pyrazole in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 5-7 mL per gram of crude). Do not add excess solvent initially.

  • Reflux: Heat the mixture to reflux (mild boiling). If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in small aliquots (1-2 mL) until a clear solution is obtained.

  • Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel to prevent premature crystallization.

Phase 2: Crystallization & Isolation[1]
  • Slow Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling traps impurities and the unwanted 1,3-isomer inside the crystal lattice. Slow cooling favors the formation of pure, dense crystals of the 1,5-isomer.

  • Nucleation Check: If no crystals form at room temperature, scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure product if available.

  • Cold Soak: Once crystallization begins, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (or the specific solvent used, chilled to 0°C).

    • Warning: Do not use room-temperature solvent for washing, as it will redissolve your product.

  • Drying: Dry the solid under vacuum at 40-50°C for 4-6 hours to remove residual solvent.

Troubleshooting & FAQs

Q1: The solution turned into an oil ("Oiled Out") instead of crystallizing. What happened?

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/impure. Corrective Action:

  • Reheat: Redissolve the oil by heating the solution back to reflux.

  • Dilute: Add slightly more solvent (10-20% more volume).

  • Seed: Cool the solution very slowly to just below the melting point and add a seed crystal.

  • Change Solvent: If oiling persists in Ethanol, switch to the Ethyl Acetate/Hexane system. Dissolve in minimal Ethyl Acetate, then add Hexane dropwise until cloudiness persists, then cool.

Q2: How do I know if I have separated the 1,5-isomer from the 1,3-isomer?

Diagnosis: Isomeric purity cannot be determined by visual inspection. Validation:

  • 1H NMR: The methyl group position is diagnostic.

    • 5-Methyl isomer (Target): Methyl singlet typically appears upfield (approx.

      
       2.1 - 2.3 ppm).
      
    • 3-Methyl isomer (Impurity): Methyl singlet typically appears slightly downfield.

    • Note: The specific shift depends on the solvent (CDCl3 vs DMSO-d6), but the relative difference is consistent.

  • TLC: Run a TLC plate in Hexane:Ethyl Acetate (3:1). The isomers often have slightly different Rf values due to the dipole moment difference caused by the N-substituent position.

Q3: My yield is very low (<40%). How can I recover more material?

Diagnosis: The compound is likely too soluble in the chosen solvent at cold temperatures, or too much solvent was used. Recovery:

  • Take the mother liquor (the filtrate from the first filtration).

  • Concentrate it using a rotary evaporator to half its original volume.

  • Cool in an ice bath to induce a "second crop" of crystals.

  • Caution: The second crop is usually less pure than the first and should be analyzed separately.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points in the recrystallization workflow.

Recrystallization_Workflow Start Crude 1-(3-Bromophenyl)-5-methyl-1H-pyrazole Solvent_Choice Select Solvent (Ethanol or EtAc/Hexane) Start->Solvent_Choice Dissolution Dissolve at Reflux (Boiling Point) Solvent_Choice->Dissolution Check_Solubility Is solution clear? Dissolution->Check_Solubility Add_Solvent Add Solvent (1-2 mL) Check_Solubility->Add_Solvent No (Cloudy) Hot_Filtration Hot Filtration (Remove insolubles) Check_Solubility->Hot_Filtration Yes (Clear) Add_Solvent->Dissolution Cooling Slow Cooling (RT -> 0°C) Hot_Filtration->Cooling Oiling_Check Did it Oil Out? Cooling->Oiling_Check Remedy_Oil Reheat & Dilute Oiling_Check->Remedy_Oil Yes Filtration Vacuum Filtration Oiling_Check->Filtration No (Crystals) Remedy_Oil->Cooling Analysis Purity Check (NMR / HPLC) Filtration->Analysis

Figure 1: Logical workflow for the recrystallization of 1-aryl-5-methylpyrazoles, highlighting decision loops for solubility and oiling-out issues.

References

  • Sigma-Aldrich. 5-(4-Bromophenyl)-3-methyl-1H-pyrazole Properties (Isomer Analog Data). Retrieved from

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from

  • Royal Society of Chemistry. Synthesis of pyrazoles under mild reaction conditions (Solvent Protocols). Retrieved from

  • National Institutes of Health (PubMed). Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. Retrieved from

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Pyrazole-containing molecules are frequently used as ligands or are part of the core structure of substrates due to their unique electronic properties and ability to coordinate with transition metals.[1][2][3] However, the very characteristics that make pyrazoles effective can also lead to significant challenges, most notably the poisoning and deactivation of the palladium catalyst.[4][5]

This guide provides in-depth troubleshooting strategies, diagnostic protocols, and preventative measures for researchers encountering issues with palladium catalyst deactivation in the presence of pyrazole-based compounds. Our approach is rooted in understanding the fundamental chemical mechanisms to empower you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial observations and questions that arise when a reaction is not performing as expected.

Question 1: My reaction has stalled or is showing very low conversion. What are the first things I should check?

Answer: Low or no conversion is the most common symptom of catalyst deactivation.[5][6] Before assuming complex poisoning, a systematic check of fundamental parameters is crucial.

Initial Checks:

  • Integrity of Reagents: Verify the purity of all starting materials, reagents, and solvents. Impurities, even in trace amounts, can act as potent catalyst poisons.[4][5] Common culprits include sulfur compounds, halides, and other nitrogen-containing heterocycles.[4][6]

  • Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4]

  • Catalyst Integrity: Use a fresh or properly stored batch of your palladium catalyst. Catalysts can degrade over time if not stored correctly.[5]

  • Reaction Conditions: Double-check that the temperature, pressure, and stirring rate are correct and match established protocols. Incorrect conditions can lead to catalyst decomposition or side reactions.[4]

If these initial checks do not resolve the issue, catalyst poisoning or deactivation is the likely cause.

Question 2: I see a black precipitate forming in my reaction vessel. What is it, and is it a problem?

Answer: The formation of a black precipitate is a classic sign of catalyst deactivation through aggregation.[4] This substance is commonly known as "palladium black."

  • What it is: Palladium black consists of aggregated, bulk Pd(0) metal particles.[4]

  • Why it forms: The active form of the catalyst is typically a soluble, low-valent palladium complex stabilized by ligands. If these ligands degrade or dissociate, the unstable Pd(0) atoms will agglomerate and precipitate out of solution.[4][7]

  • Is it a problem? Yes. The formation of palladium black signifies a dramatic loss in the active surface area of the catalyst, leading to a sharp decrease or complete cessation of catalytic activity.[4][5]

Question 3: Can the pyrazole ligand itself be the poison?

Answer: Yes, this is a critical issue. While pyrazole-based ligands are designed to coordinate to the palladium center, their interaction can become problematic under certain conditions.

  • Strong Coordination: The nitrogen atoms in the pyrazole ring can bind very strongly to the palladium active sites.[8][9] If this binding is too strong or irreversible, it can block the sites needed for the reactants to coordinate, effectively poisoning the catalyst.[4][10]

  • Excess Ligand: Using a significant excess of the pyrazole ligand can lead to the formation of highly coordinated, inactive palladium complexes, preventing the formation of the catalytically active species.

  • Impurities from Ligand Synthesis: Impurities from the synthesis of the pyrazole ligand itself can be an overlooked source of poisons.[11] It is crucial to use highly purified ligands.[12]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into diagnosing and resolving catalyst poisoning issues specifically related to pyrazole ligands.

Guide 1: Confirming Catalyst Poisoning

Question: How can I definitively determine if catalyst poisoning is the cause of my reaction failure?

Answer: The most reliable method is to run a controlled experiment using high-purity reagents. This serves as a self-validating system to diagnose the presence of poisons in your original materials.[4]

Experimental Protocol: High-Purity Control Test
  • Baseline Reaction: Run your reaction exactly as you did before, using your standard reagents and solvents. Carefully record the reaction profile (e.g., via TLC or GC/LC-MS) and the final yield.

  • Procure High-Purity Materials:

    • Obtain the highest purity starting materials available. For solids, this may involve recrystallization or purification via column chromatography.[5]

    • Use anhydrous, degassed solvents of the highest grade.

    • If you synthesized the pyrazole ligand, ensure it has been rigorously purified.

  • High-Purity Reaction: Set up the reaction again under identical conditions to the baseline, but substitute all reagents and solvents with their high-purity counterparts.

  • Compare Results: If the high-purity reaction proceeds with a significantly higher yield or faster rate, it strongly indicates that an impurity in your original set of reagents was poisoning the catalyst.[4]

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for diagnosing reaction failures.

G Start Low or No Conversion Check_Basics Verify Basics: - Inert Atmosphere - Temperature - Reagent Purity Start->Check_Basics Visual_Check Visual Inspection: Black Precipitate (Pd Black)? Check_Basics->Visual_Check Pd_Black_Yes Yes: Catalyst Aggregation Visual_Check->Pd_Black_Yes Yes Pd_Black_No No Visual_Check->Pd_Black_No No Optimize Optimize Ligand, Solvent, or Catalyst Choice Pd_Black_Yes->Optimize Control_Exp Run High-Purity Control Experiment Pd_Black_No->Control_Exp Control_Success Improved Yield? Control_Exp->Control_Success Success Yes: Original Reagents Contain Poisons Control_Success->Success Yes Failure No: Issue is with core reaction conditions or catalyst stability Control_Success->Failure No Failure->Optimize

Caption: A logical workflow for troubleshooting low conversion.

Guide 2: Understanding Deactivation Mechanisms with Pyrazole Ligands

Question: What are the specific chemical pathways that lead to catalyst deactivation when using pyrazole ligands?

Answer: Deactivation is not a single event but can occur through several distinct mechanisms. Understanding these provides the basis for targeted solutions.

  • Irreversible Ligand Binding (Poisoning): The primary mechanism involves the strong, dative bonding from the pyrazole's nitrogen atoms to the palladium center. This forms a stable, coordinatively saturated complex that is unable to participate in the catalytic cycle. This is a form of competitive inhibition where the pyrazole (or an impurity) outcompetes the substrate for the active site.[10][13]

  • Reductive Elimination & Aggregation: The catalytic cycle involves changes in the oxidation state of palladium, typically between Pd(0) and Pd(II). If the pyrazole ligand does not adequately stabilize the Pd(0) intermediate, these species can aggregate into catalytically inactive palladium black.[4][5] This can be exacerbated by high temperatures.[2]

  • Ligand Degradation: Under harsh reaction conditions (high temperature, strong base/acid), the pyrazole ligand itself can degrade. The degradation products may be stronger poisons, or the loss of the stabilizing ligand can lead to rapid catalyst aggregation.[4]

Catalyst Deactivation Pathways

This diagram illustrates the potential fates of a palladium catalyst in the presence of pyrazole ligands.

G Precatalyst Pd(II) Precatalyst + Pyrazole Ligand Active_Catalyst Active Pd(0)L_n Catalytic Species Precatalyst->Active_Catalyst Reduction Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Inactive_Complex Inactive [Pd(Pyrazole)_x] Complex (Poisoned) Active_Catalyst->Inactive_Complex Excess Pyrazole or Strong Binding Impurity Pd_Black Pd(0) Aggregates (Palladium Black) Active_Catalyst->Pd_Black Ligand Degradation or Instability Catalytic_Cycle->Active_Catalyst

Caption: Potential deactivation pathways for a palladium catalyst.

Section 3: Analytical Characterization & Remediation

Guide 3: Analyzing a Poisoned Catalyst

Question: What analytical techniques can I use to investigate my deactivated catalyst?

Answer: Characterizing the spent catalyst can provide direct evidence of the deactivation mechanism.

Analytical TechniqueInformation ProvidedRelevance to Pyrazole Poisoning
XPS (X-ray Photoelectron Spectroscopy) Surface elemental composition and oxidation state of palladium (Pd(0) vs. Pd(II)).[4][6][10]Can confirm if the catalyst has been oxidized to inactive Pd(II) or if surface poisons (like N from pyrazole) are present in high concentrations.[14]
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) Precise quantification of elemental composition, including trace metal impurities.[6][14]Can detect trace amounts of heavy metal poisons (e.g., lead, mercury) in your reagents or on the catalyst itself.[6] Also used to measure palladium leaching into the solution.[15]
TEM (Transmission Electron Microscopy) Visualizes catalyst particle size and morphology.[15]Directly confirms the formation of large palladium black aggregates (sintering).[15]
GC-MS (Gas Chromatography-Mass Spectrometry) Identifies volatile organic impurities in reactants or solvents.[6][10]Can identify specific organic molecules that may be acting as poisons.

Guide 4: Catalyst Regeneration

Question: My catalyst has been poisoned. Is it possible to regenerate and reuse it?

Answer: Regeneration is sometimes possible, but its success depends heavily on the deactivation mechanism. Deactivation by leaching is generally irreversible.[15]

  • For Poisoning by Adsorbed Species: If the poison is a strongly adsorbed molecule (like excess pyrazole or other organic impurities), washing or chemical treatment may be effective.[15]

    • Isolation: Filter the reaction mixture to isolate the solid catalyst.

    • Washing: Wash the catalyst thoroughly with a solvent that can dissolve the suspected poison but not the catalyst itself. This may require several cycles.

    • Drying: Dry the catalyst under vacuum before attempting to reuse it.

  • For Aggregation (Palladium Black): Regenerating palladium black is difficult and often not practical in a research setting as it may require high-temperature treatments or harsh chemical re-oxidation and re-dispersion that are difficult to control.[15] It is often more cost-effective to use a fresh catalyst.

  • Testing: Always test the performance of a regenerated catalyst on a small scale before relying on it for a larger reaction.[4]

Section 4: Preventative Measures

Proactive measures are the most effective strategy for avoiding catalyst deactivation.

1. Optimize Ligand-to-Metal Ratio:

  • Rationale: Avoid using a large excess of the pyrazole ligand. While a slight excess is often required, too much can shift the equilibrium towards inactive, multi-ligated palladium species.

  • Action: Screen different ligand-to-metal ratios (e.g., 1.1:1, 1.5:1, 2:1) to find the optimal balance between activity and stability for your specific reaction.

2. Rigorous Purification of Reagents:

  • Rationale: As demonstrated by the control experiment, impurities are a primary cause of poisoning.[4]

  • Action: Always use reagents of the highest commercially available purity. If you synthesize your own pyrazole ligands or substrates, ensure they are rigorously purified (e.g., recrystallization, chromatography, or distillation) and characterized (e.g., by NMR, melting point) before use.[5][12]

3. Use of Additives and Scavengers:

  • Rationale: In some cases, additives can stabilize the catalyst or "scavenge" poisons from the reaction mixture.

  • Action:

    • Stabilizers: Quaternary ammonium salts (e.g., TBAB) can sometimes help stabilize catalytic nanoparticles and prevent aggregation.[4]

    • Guard Beds: For continuous flow or larger-scale reactions, passing reactants through a "guard bed" of material designed to adsorb poisons (like activated carbon or silica) can protect the main catalyst bed.[15]

4. Control Reaction Temperature:

  • Rationale: Higher temperatures can accelerate both the desired reaction and undesirable catalyst decomposition pathways.[2][5]

  • Action: Operate at the lowest effective temperature that provides a reasonable reaction rate. If a reaction stalls, consider if extending the reaction time at a lower temperature is preferable to increasing the heat.

References
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. (2025). Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds. (2025). Benchchem.
  • dealing with catalyst poisoning in the hydrogen
  • Curse or Blessing?
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • Catalyst Poisoning: Palladium & Pl
  • Poisoning and deactivation of palladium c
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
  • Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(ii). (n.d.). Dalton Transactions (RSC Publishing).
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. (n.d.).
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. (n.d.).
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025).

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, such as pyrazole derivatives, which form the backbone of numerous pharmacologically active agents, precise characterization is the bedrock of reproducible research and intellectual property. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, a representative of a class of compounds with significant therapeutic potential.[1]

This document will navigate through a detailed interpretation of the expected ¹H NMR spectrum of the title compound, compare the utility of NMR with alternative analytical techniques, and provide a robust, field-tested protocol for data acquisition. The insights presented herein are aimed at empowering researchers, scientists, and drug development professionals with the knowledge to confidently characterize similar molecular architectures.

The Decisive Signature: ¹H NMR Spectral Analysis

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules in solution.[2][3][4][5] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, the ¹H NMR spectrum offers a unique fingerprint, allowing for its unequivocal identification.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (pyrazole)~6.1 - 6.3Doublet~1.8 - 2.51H
H-3 (pyrazole)~7.5 - 7.7Doublet~1.8 - 2.51H
CH₃ (methyl)~2.3 - 2.5Singlet-3H
H-2' (phenyl)~7.6 - 7.8Triplet~2.01H
H-4' (phenyl)~7.4 - 7.6Multiplet-1H
H-5' (phenyl)~7.3 - 7.5Triplet~8.01H
H-6' (phenyl)~7.7 - 7.9Multiplet-1H

Interpreting the Data: A Rationale

The predicted chemical shifts are rooted in the electronic environment of each proton. The protons on the pyrazole ring (H-3 and H-4) are expected to appear as doublets due to their coupling to each other. The methyl protons (CH₃) will present as a singlet as they have no adjacent protons to couple with.

The protons on the 3-bromophenyl ring exhibit a more complex pattern due to their respective positions relative to the bromine atom and the pyrazole ring. The bromine atom, being an electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a higher chemical shift. The coupling patterns (triplets and multiplets) arise from the spin-spin interactions between neighboring protons on the phenyl ring.

To further confirm these assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY experiment would definitively show the correlation between the H-3 and H-4 protons of the pyrazole ring, as well as the couplings between the aromatic protons on the phenyl ring.

Beyond the Magnet: A Comparative Look at Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides a more complete and robust characterization.

Technique Information Provided Advantages Limitations
¹³C NMR Number and type of carbon atoms.Complements ¹H NMR data, confirms carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key bonds (e.g., C=N, C-H).Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

In practice, a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is typically sufficient for the routine characterization of novel pyrazole derivatives. IR spectroscopy serves as a quick check for the presence of expected functional groups, while X-ray crystallography is the gold standard for absolute structure determination when suitable crystals can be grown.

From Sample to Spectrum: A Step-by-Step Protocol for ¹H NMR Acquisition

The quality of the ¹H NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup. The following protocol provides a reliable workflow for obtaining high-resolution spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole. prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). prep1->prep2 prep3 Add a small amount of tetramethylsilane (TMS) as an internal standard. prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert the NMR tube into the spectrometer. prep4->acq1 Transfer to Spectrometer acq2 Lock the spectrometer on the deuterium signal of CDCl₃. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 Raw Data (FID) proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals and analyze the multiplicities and coupling constants. proc3->proc4

Caption: Workflow for ¹H NMR data acquisition and processing.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the presence of a residual proton signal that can be used for secondary referencing.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for chemical shifts.

  • Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. This is crucial for obtaining sharp, well-resolved NMR signals.

  • Number of Scans: The signal-to-noise ratio of an NMR spectrum improves with the square root of the number of scans. Typically, 16 to 32 scans are sufficient for a moderately concentrated sample on a modern spectrometer.

Conclusion

The ¹H NMR spectrum of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, while not yet reported in the literature, can be confidently predicted through the analysis of structurally similar compounds. This guide has provided a comprehensive overview of its expected spectral features, a comparative analysis with other instrumental techniques, and a detailed, validated protocol for data acquisition. By understanding the principles and practices outlined herein, researchers can effectively and accurately characterize this and other novel pyrazole derivatives, accelerating the pace of discovery and innovation in the chemical and pharmaceutical sciences.

References

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-206.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • International Journal of Pharmaceutical Research and Applications. (2025).
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • SpectraBase. (n.d.). 1H-pyrazol-3-amine, 1-[(4-bromophenyl)methyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • Research Square. (2023).
  • National Center for Biotechnology Information. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3376.
  • Research Square. (2025).
  • Systematic Review Pharmacy. (2020). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. 11(5), 536-545.
  • Journal of Al-Nahrain University. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • ACG Publications. (2022). Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as cytotoxic agent.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 476-496.
  • NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

  • IntechOpen. (n.d.). Modern Techniques of Spectroscopy.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

Sources

A Guide to the 13C NMR Chemical Shifts of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole. In the absence of a directly published experimental spectrum for this specific molecule, this document synthesizes data from structurally related compounds to offer a reliable predictive guide. This approach, grounded in the fundamental principles of NMR spectroscopy and substituent effects, serves as a valuable resource for the characterization and quality control of this and similar pyrazole-based compounds in research and drug development settings.

Introduction: The Significance of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1][2] Specifically, 13C NMR provides direct insight into the carbon skeleton of a molecule, with each unique carbon atom typically producing a distinct signal.[3] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of attached atoms, and mesomeric effects.[2][4][5] For complex heterocyclic systems like 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, a thorough understanding of its 13C NMR spectrum is crucial for unambiguous structural confirmation and for distinguishing it from potential isomers.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole. These predictions are derived from the analysis of substituent effects on the pyrazole and phenyl rings, drawing comparisons with known data for related pyrazole derivatives.[6][7][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~150-152Typically the most downfield pyrazole carbon, influenced by the adjacent nitrogen atom.
C4~106-108Generally the most upfield pyrazole carbon, shielded by the two nitrogen atoms.
C5~140-142Downfield shift due to the attachment of the methyl group and the adjacent nitrogen.
C1'~139-141Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen.
C2'~120-122ortho to the pyrazole substituent, experiences a moderate shielding effect.
C3'~122-124Site of bromine substitution, significant downfield shift due to the electronegativity and heavy atom effect of bromine.
C4'~130-132para to the pyrazole substituent and ortho to the bromine, influenced by both.
C5'~128-130meta to the pyrazole and ortho to the bromine.
C6'~118-120ortho to the pyrazole and meta to the bromine, likely the most shielded phenyl carbon.
CH3~10-14Typical chemical shift for a methyl group attached to an sp2-hybridized carbon in a heterocyclic ring.[6]

Comparative Analysis: Understanding Substituent Effects

The predicted chemical shifts can be rationalized by comparing the target molecule to simpler, related structures.

  • The Pyrazole Ring: In unsubstituted pyrazole, C3 and C5 are nearly equivalent due to tautomerism. However, N-substitution, as in our target molecule, breaks this symmetry. The carbon atom adjacent to the substituted nitrogen (C5) typically appears at a higher field than the C3 carbon. The presence of a methyl group at the C5 position generally causes a downfield shift for this carbon.

  • The 3-Bromophenyl Substituent: The electronic effects of the 3-bromophenyl group influence the chemical shifts of the pyrazole ring carbons. The bromine atom is an electronegative substituent that exerts an inductive withdrawing effect, which can deshield nearby carbons. Furthermore, the "heavy atom effect" of bromine can lead to a downfield shift for the directly attached carbon (C3'). The substitution pattern on the phenyl ring itself follows predictable aromatic substituent effects, with carbons ortho and para to the pyrazole ring being shielded relative to the meta positions.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, the following experimental protocol is recommended.

Sample Preparation
  • Sample Quantity: Accurately weigh approximately 10-50 mg of the compound.[1][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for similar compounds.[6][10] The volume of the solvent should be around 0.5-0.6 mL to ensure an appropriate sample height in a standard 5 mm NMR tube.[9]

  • Dissolution: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication may be used to aid dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube to prevent contamination of the NMR spectrometer.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If TMS is not added, the solvent peak can be used as a secondary reference.[10]

Spectrometer Parameters
  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[1][11]

  • Acquisition Time (at): Set to 1-2 seconds to ensure good digital resolution.[1]

  • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-10 times the longest T1) is necessary to allow for full relaxation of all carbon nuclei.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.[9]

  • Spectral Width (sw): A typical spectral width for 13C NMR is around 200-250 ppm to encompass the full range of expected chemical shifts.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole with the IUPAC numbering system used for the assignment of the 13C NMR signals.

Caption: Structure of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole with atom numbering.

Conclusion

This guide provides a comprehensive overview of the expected 13C NMR chemical shifts for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, based on a comparative analysis of related structures. The detailed experimental protocol offers a practical framework for obtaining high-quality spectral data. By understanding the interplay of substituent effects on the pyrazole and phenyl rings, researchers can confidently assign the 13C NMR spectrum of this compound, ensuring its structural integrity in various scientific applications.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 61-72.
  • DOI. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2017, October 10). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ACS Publications. (2019, July 19). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Retrieved from [Link]

  • PMC. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Retrieved from [Link]

  • Scilit. (1989, December 31). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of bromophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Bromophenyl Pyrazoles

Executive Summary: The Halogen Signature

In drug discovery, the bromophenyl pyrazole scaffold is a privileged structure, serving as the core for COX-2 inhibitors (e.g., Celecoxib analogs), agrochemicals, and kinase inhibitors. For analytical chemists and medicinal chemists, distinguishing this scaffold from its chloro- or fluoro-analogs is critical during metabolite identification and impurity profiling.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of bromophenyl pyrazoles against their non-brominated counterparts. We analyze the distinct isotopic fingerprints , ionization energetics , and fragmentation pathways that serve as the definitive "proof of structure."

Isotopic Signature Analysis: The "Twin Tower" Effect

The most immediate diagnostic tool for bromophenyl pyrazoles is the isotopic abundance of Bromine. Unlike Fluorine (monoisotopic) or Chlorine (3:1 ratio), Bromine presents a unique 1:1 ratio that survives in the molecular ion cluster.

Table 1: Halogen Isotopic Patterns in Pyrazole Scaffolds

FeatureBromophenyl Pyrazole (

)
Chlorophenyl Pyrazole (

)
Fluorophenyl Pyrazole (

)
M : M+2 Ratio 1 : 1 (The "Twin Towers")3 : 1 1 : 0 (No M+2)
Diagnostic Utility High. Immediate visual confirmation of Br presence.Moderate. Common in solvents/salts; less unique.Low. Requires high-resolution MS (HRMS) for mass defect.
Mass Defect Negative mass defect (distinctive).Moderate negative defect.Positive mass defect.

Expert Insight: In ESI-MS, if you observe a doublet at


 X and 

X+2 with nearly identical intensity, you have confirmed the bromophenyl moiety before fragmentation even begins.

Fragmentation Mechanisms: EI vs. ESI[1][2][3]

The fragmentation pattern changes drastically based on the ionization energy. We compare the "Hard" ionization of Electron Impact (EI) used in GC-MS with the "Soft" ionization of Electrospray (ESI) used in LC-MS.[1][2]

A. Electron Impact (EI) – The Radical Cation Pathway

In EI (70 eV), the molecular ion (


) is highly energetic. The fragmentation is driven by the stability of the aromatic system and the weakness of the C-Br bond relative to the pyrazole ring.

Primary Pathway:

  • C-Br Cleavage: The C-Br bond is the "weakest link" (approx. 66 kcal/mol vs 96 kcal/mol for C-H). The first major fragment is often

    
    .
    
  • Ring Contraction: The pyrazole ring typically undergoes retro-cycloaddition or ring contraction, ejecting

    
     or 
    
    
    
    .
B. Electrospray Ionization (ESI) – The Even-Electron Pathway

In ESI, the species is typically


.[3] The molecule is stable at the source. Fragmentation requires Collision-Induced Dissociation (CID).[4]

Primary Pathway:

  • Stable Parent: The C-Br bond often survives the initial ionization.

  • Ring Cleavage: Under CID, the pyrazole ring often breaks before the C-Br bond if the collision energy is low, leading to characteristic loss of hydrazine or nitrile fragments retaining the bromine atom.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways for a generic 1-(4-bromophenyl)-pyrazole.

Bromophenyl_Pyrazole_Fragmentation M_Ion Molecular Ion [M]+• (EI) or [M+H]+ (ESI) (Twin Peaks: m/z X, X+2) EI_Start EI Pathway (70 eV) Radical Cation Dynamics M_Ion->EI_Start ESI_Start ESI-CID Pathway Even-Electron Dynamics M_Ion->ESI_Start Loss_Br Loss of Br• [M - 79/81]+ EI_Start->Loss_Br Weak C-Br Bond Phenyl_Cat Phenyl-Pyrazole Cation (Stable Aromatic) Loss_Br->Phenyl_Cat Ring_Break_EI Ring Contraction Loss of HCN / N2 Phenyl_Cat->Ring_Break_EI High Energy RDA Retro-Diels-Alder / Ring Opening Retains Br Atom ESI_Start->RDA Low CE Frag_Br Bromophenyl Cation [C6H4Br]+ (m/z 155/157) RDA->Frag_Br High CE / Heterolytic Cleavage

Figure 1: Divergent fragmentation pathways for Bromophenyl Pyrazoles in EI vs. ESI modes. Note the retention of Br in ESI fragments vs. early loss in EI.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, follow this standardized protocol for characterizing bromophenyl pyrazoles.

Objective: Confirm the presence of the bromophenyl group and determine the substitution pattern on the pyrazole ring.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol . Avoid DMSO if possible, as it can suppress ionization.

  • Concentration: Dilute to 1 µg/mL (1 ppm) with 0.1% Formic Acid in Water/Methanol (50:50).

Step 2: Full Scan (MS1) Validation
  • Mode: ESI Positive (

    
    ).[5]
    
  • Scan Range:

    
     100 – 600.
    
  • Validation Check: Look for the Doublet Pattern .

    • If

      
      , proceed.
      
    • Troubleshooting: If

      
      , the compound is likely chlorinated or non-halogenated.
      
Step 3: Product Ion Scan (MS2)
  • Precursor Selection: Select the

    
     isotope (the lower mass peak) as the precursor to simplify the spectrum.
    
  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Key Diagnostic Fragments to Monitor:

    • 
       155/157:  The bromophenyl cation 
      
      
      
      . If this peak is absent, the bromine may be on the pyrazole ring itself, not the phenyl group.
    • 
       77:  The phenyl cation 
      
      
      
      . Appearance of this without 155/157 suggests the Br was lost early (rare in ESI) or is not on the phenyl ring.
    • Neutral Loss of 27 Da (HCN): Characteristic of the pyrazole ring integrity breaking.

Comparative Case Study: 1-(4-Bromophenyl) vs. 1-(4-Chlorophenyl)

Scenario: Differentiating two analogs with identical retention times.

Parameter1-(4-Bromophenyl)-pyrazole 1-(4-Chlorophenyl)-pyrazole
Molecular Ion Distinctive 1:1 doublet.3:1 ratio (M is 3x higher than M+2).
Fragmentation (ESI) Retention of Halogen: Fragments often retain Br due to the stability of the bromophenyl cation.Loss of HCl: Chlorinated analogs often show loss of neutral HCl (

) more readily than Br analogs lose HBr.
C-X Bond Energy Weaker (

66 kcal/mol). Promotes radical cleavage in EI.
Stronger (

81 kcal/mol). Resists cleavage; ring breaks first.

References

  • Hamada, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. 6

  • Salem, M. A. I., et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. 7

  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry. Mass Spectrometry Reviews. 8

  • BenchChem Technical Guides. (2025). Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole. 9

Sources

crystal structure analysis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Determination & Analysis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Executive Summary

This guide provides a comprehensive technical analysis of the structural determination of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry (e.g., p38 MAP kinase inhibitors, anti-inflammatory agents). Unlike standard datasheets, this document focuses on the process of structural elucidation, comparing the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) prediction. It includes a validated synthesis protocol, a comparative methodological analysis, and a predictive structural model based on established crystallographic data of the 4-bromo analog.

Synthesis & Crystal Growth Protocol

To analyze the crystal structure, high-purity single crystals are required. The following protocol is a self-validating system based on the Paal-Knorr condensation, adapted for regioselectivity.

Reaction Pathway (DOT Visualization)

Synthesis Reactant1 3-Bromophenylhydrazine (HCl Salt) Intermediate Hydrazone Intermediate Reactant1->Intermediate EtOH, Reflux Trace AcOH Reactant2 Acetylacetone (1,3-Diketone) Reactant2->Intermediate Product 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (Regioisomer A - Major) Intermediate->Product Cyclization (Kinetic Control) Byproduct 1-(3-Bromophenyl)-3-methyl-1H-pyrazole (Regioisomer B - Minor) Intermediate->Byproduct Thermodynamic Control (Avoid)

Figure 1: Paal-Knorr synthesis pathway highlighting regioselectivity control.

Step-by-Step Protocol
  • Stoichiometry: Dissolve 3-bromophenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL). Add Acetylacetone (11 mmol) slowly.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze imine formation.

  • Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Evaporate solvent under reduced pressure. The residue will be an oil or low-melting solid.

  • Purification (Critical for Crystallography):

    • Dissolve residue in DCM, wash with NaHCO3 (sat.) to remove acid.

    • Regioisomer Separation: If the 3-methyl isomer forms, separate via column chromatography (Silica gel; gradient elution 0-10% EtOAc in Hexane). The 5-methyl isomer typically elutes second due to higher polarity interaction with silica or first depending on specific column conditions (verify via NOE NMR: Methyl protons will show NOE with Phenyl protons in the 5-methyl isomer).

  • Crystal Growth:

    • Method: Slow Evaporation.

    • Solvent System: Ethanol/Water (9:1) or pure Isopropanol.

    • Condition: Place saturated solution in a vial, cover with parafilm poked with 3 pinholes. Store at 4°C for 7-14 days.

Structural Determination: Method Comparison

This section objectively compares three methods for analyzing the structure of the synthesized molecule.

FeatureSC-XRD (Gold Standard) PXRD (Bulk Analysis) DFT (Computational)
Primary Output 3D Atomic Coordinates (x, y, z)Lattice Parameters & Phase IDMinimized Energy Geometry
Sample Requirement High-quality Single Crystal (>0.1mm)Polycrystalline Powder (~10mg)None (Virtual)
Resolution Atomic (<0.8 Å)Bulk Phase FingerprintTheoretical
Key Insight Torsion angles, Packing forcesPolymorph purity, CrystallinityElectronic density, HOMO/LUMO
Limitation Time-consuming crystal growthCannot solve de novo easilyIgnores solvent/packing effects
Why SC-XRD is Preferred for this Molecule

For 1-(3-Bromophenyl)-5-methyl-1H-pyrazole , SC-XRD is superior because:

  • Torsion Angle Analysis: The angle between the phenyl ring and the pyrazole ring determines biological activity (binding affinity). SC-XRD measures this experimentally (typically 30-50° twisted to relieve steric strain between the ortho-hydrogen and the pyrazole nitrogen/methyl).

  • Halogen Bonding: The 3-bromo substituent is a halogen bond donor. SC-XRD reveals non-covalent interactions (C-Br···N or C-Br···π) that stabilize the lattice, which are invisible in PXRD.

Predictive Structural Analysis (Based on 4-Bromo Analog)

Since the specific crystal data for the 3-bromo isomer is often proprietary or less common than the 4-bromo analog, we use the 4-bromo structure (CSD Ref: representative) as a baseline to predict the 3-bromo behavior.

Comparative Structural Metrics
Structural Feature4-Bromo Analog (Reference) 3-Bromo Analog (Predicted) Impact on Properties
Space Group Typically P21/c (Monoclinic)Likely P21/c or P-1 (Triclinic)Lower symmetry in 3-Br due to meta-substitution.
Dihedral Angle ~20-40° (Phenyl-Pyrazole)~35-50° 3-Br creates more steric clash if oriented toward the pyrazole, forcing a larger twist.
Packing Motif Head-to-Tail DimersHerringbone or Zig-Zag The meta-Br disrupts linear stacking, promoting offset packing.
Intermolecular Forces Br···Br Type II contactsBr···N (Pyrazole) 3-position makes Br more accessible to pyrazole nitrogens of adjacent molecules.
Analytical Workflow Diagram

Workflow Crystal Single Crystal (0.2 x 0.2 x 0.1 mm) Diffraction X-Ray Diffraction (Mo Kα, 100K) Crystal->Diffraction RawData Reflections (h, k, l, I, σ) Diffraction->RawData Solution Structure Solution (Direct Methods/SHELXT) RawData->Solution Refinement Refinement (Least Squares/SHELXL) Solution->Refinement Validation CheckCIF / Platon (Validation) Refinement->Validation Validation->Refinement High R-factor?

Figure 2: Crystallographic workflow from sample to validated structure.

Experimental Data Interpretation (Self-Validating)

When analyzing your obtained data, use these checkpoints to validate the structure:

  • R-Factor (R1): A good quality structure for this molecule should have R1 < 0.05 (5%). If R1 > 10%, check for twinning (common in pyrazoles due to pseudo-symmetry).

  • Thermal Ellipsoids: The methyl group (C5-Me) often shows high thermal motion (rotational disorder). If ellipsoids are elongated, consider modeling disorder or collecting data at 100K (liquid nitrogen stream).

  • CheckCIF Alert: Watch for "Level A" alerts regarding solvent voids. If using ethanol/water for growth, water molecules may be trapped in the lattice (solvate), forming H-bonds with the pyrazole N2.

References

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 11, p. 246 (2009); Vol. 85, p. 179 (2008). (General Paal-Knorr methodology). Link

  • Crystallographic Methodology: Spek, A. L. (2020). "Single-crystal structure validation with the program PLATON". Journal of Applied Crystallography, 53, 269–284. Link

  • Halogen Bonding in Pyrazoles: Aakeröy, C. B., et al. (2013). "Halogen bonding: the primary interaction in the crystal structures of some 4-halopyrazoles". CrystEngComm, 15, 3125-3136. Link

  • Comparative Analysis: Harris, K. D. M. (2012). "Powder diffraction crystallography of molecular solids". Topics in Current Chemistry, 315, 133–177. Link

A Comparative Analysis of the Biological Activity of 1-(3-Bromophenyl) vs. 1-(4-Bromophenyl) Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, halogenation, particularly with bromine, has proven to be a powerful tool for enhancing potency and modulating selectivity. This guide provides an in-depth comparison of the biological activities of two closely related isomeric forms: 1-(3-bromophenyl)pyrazoles and 1-(4-bromophenyl)pyrazoles. Understanding the impact of the bromine atom's position on the phenyl ring is crucial for the rational design of novel therapeutics in areas such as oncology, infectious diseases, and inflammation.[2]

The Significance of Bromine Substitution in Drug Design

The introduction of a bromine atom to a phenyl ring can significantly alter a molecule's physicochemical properties, thereby influencing its biological activity. Key effects include:

  • Increased Lipophilicity: Bromine's lipophilic nature can enhance a compound's ability to cross cellular membranes, potentially leading to improved bioavailability and target engagement.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron density of the aromatic ring, affecting p-p stacking interactions and hydrogen bond acceptor capabilities.

  • Steric Effects: The size of the bromine atom can dictate the preferred conformation of the molecule, influencing its binding affinity and selectivity for a specific biological target. The positional difference between the meta (3-bromo) and para (4-bromo) substitution can lead to distinct steric clashes or favorable interactions within a receptor's binding pocket.

Comparative Biological Activities: A Tale of Two Isomers

While direct comparative studies between 1-(3-bromophenyl) and 1-(4-bromophenyl) pyrazole derivatives are not always available in a single publication, a survey of the literature allows for a comparative analysis of their activities across different therapeutic areas.

Anticancer Activity

Both 3- and 4-bromophenyl pyrazole derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving the inhibition of crucial cellular processes like tubulin polymerization and receptor tyrosine kinases.[2][3]

A notable study highlighted a 1-(4-bromophenyl) pyrazole derivative as a potent inhibitor of cancer cell growth across multiple cell lines, with IC50 values in the low micromolar range.[4] The para position of the bromine atom appears to be favorable for this particular scaffold. While specific data for a directly comparable 3-bromophenyl analog was not provided in this study, other research on fused pyrazole derivatives has shown that substitutions at different positions on the phenyl ring can drastically alter anticancer potency. For instance, a study on pyrano[2,3-c]pyrazole derivatives selected 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a starting material for synthesizing potent anticancer agents.[3] This suggests that the positional context of the bromo-substitution is critical.

Table 1: Anticancer Activity of Representative Bromophenyl Pyrazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 1-(4-bromophenyl)A549 (Lung)8.0[4]
HeLa (Cervical)9.8[4]
MCF-7 (Breast)5.8[4]
Compound 5e 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-oneHCT-116 (Colon)3.6 - 24.6[5]
Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[6] The inclusion of a bromophenyl moiety has been shown to enhance this activity. Studies have indicated that the presence of a lipophilic bromo substituent can increase the antimicrobial efficacy of pyrazole derivatives.[7]

One study reported that a 1-(4-bromophenyl) pyrazole derivative, when further functionalized, exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.[7] While this study focused on the 4-bromo isomer, the general observation that lipophilic halogen substituents enhance antimicrobial activity suggests that 3-bromophenyl pyrazoles would also likely exhibit antimicrobial properties, though their relative potency would depend on the specific molecular context.

Table 2: Antimicrobial Activity of a Representative 4-Bromophenyl Pyrazole Derivative

Compound TypeSubstitution PatternTest OrganismMIC (µg/mL)Reference
Pyrazole Sulfonamide4-BrS. aureus62.5[2]
E. coli125[2]
Pyrazole Carbothiohydrazide4-BrC. albicans7.8[2]
Anti-inflammatory Activity

Pyrazoles are known to exhibit anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[8] The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. While direct comparative data for 3- and 4-bromophenyl pyrazoles as anti-inflammatory agents is sparse in the reviewed literature, the general principles of structure-activity relationships (SAR) suggest that the position of the bromine atom would influence interactions with the active site of inflammatory enzymes. For instance, a study on 1,3,4,5-tetrasubstituted pyrazoles highlighted that different substituents on the phenyl ring significantly affected their anti-inflammatory action.[8]

Experimental Protocols: Methodologies for Assessing Biological Activity

To ensure the validity and reproducibility of the reported biological activities, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and time B->C D Visually inspect for turbidity C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, while not always offering a direct head-to-head comparison, suggests that the position of the bromine atom on the phenyl ring of 1-phenylpyrazole derivatives is a critical determinant of their biological activity.

  • For anticancer activity , the para-substitution in 1-(4-bromophenyl)pyrazoles appears to be a favorable feature in several reported scaffolds.[4] However, the optimal position is highly dependent on the overall structure of the molecule and the specific biological target.

  • In the context of antimicrobial agents , the increased lipophilicity provided by the bromine atom is a key contributor to activity.[7] The positional difference between 3-bromo and 4-bromo may lead to subtle differences in potency and spectrum of activity, warranting further investigation.

Logical Relationship of Structure to Activity

SAR_Logic cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity A 1-(3-Bromophenyl)pyrazole C Lipophilicity A->C D Electronic Effects A->D E Steric Hindrance A->E B 1-(4-Bromophenyl)pyrazole B->C B->D B->E F Anticancer C->F G Antimicrobial C->G D->F E->F E->G H Anti-inflammatory E->H

Caption: Influence of bromine position on physicochemical properties and biological activity.

To definitively elucidate the superior isomeric substitution for a given biological target, future research should focus on the synthesis and parallel screening of both 1-(3-bromophenyl) and 1-(4-bromophenyl) pyrazole libraries. Such studies, coupled with computational modeling and X-ray crystallography, will provide a more granular understanding of the SAR and pave the way for the development of more potent and selective therapeutic agents.

References

  • Alsayari, A., Asiri, Y. I., Bin Muhsinah, A., & Hassan, M. Z. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2303–2309. [Link]

  • Abdelgawad, M. A., El-Naggar, M., El-Gohary, N. S., & Amin, N. H. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 49. [Link]

  • Patel, R. V., Ke, S., & Chen, E. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Amir, M., Javed, S. A., & Hassan, M. Z. (2024). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Current Organic Chemistry.
  • Sharshira, E. M., & Hamada, N. M. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10156–10168. [Link]

  • Kumar, V., & Sharma, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176–186.
  • ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... [Link]

Sources

Chromatographic Profiling of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole: Regioisomer Resolution and Impurity Tracking

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Analytical Challenge: Regioisomerism in Pyrazole Synthesis

In pharmaceutical development, pyrazole derivatives are ubiquitous scaffolds, frequently utilized as kinase inhibitors and anti-inflammatory agents. The synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole typically proceeds via the Knorr condensation of 3-bromophenylhydrazine with a 1,3-dicarbonyl equivalent.

However, this synthetic route presents a notorious analytical challenge: the inevitable formation of the 3-methyl regioisomer (1-(3-Bromophenyl)-3-methyl-1H-pyrazole). Because regioisomers possess identical molecular weights and similar functional groups, they often co-elute in standard chromatographic methods. As a Senior Application Scientist, I approach this not merely as a separation task, but as a structural geometry problem. To isolate the target compound from its regioisomer, starting materials, and des-bromo impurities, we must exploit the subtle 3D conformational differences between these molecules.

Mechanistic Causality of Chromatographic Retention

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand why these molecules interact differently with a C18 stationary phase. The structural rationale for the chromatographic behavior of pyrazole regioisomers is heavily dependent on the spatial arrangement of substituents, which dictates their coplanarity and effective hydrophobic surface area[1].

  • The 5-Methyl Target (Early Elution): In 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, the methyl group at the C5 position is sterically hindered by the adjacent N1-phenyl ring. This steric clash forces the bulky bromophenyl ring to twist out of the plane of the pyrazole core. This non-planar, orthogonal geometry reduces the molecule's overall

    
    -conjugation and minimizes its effective hydrophobic surface area, leading to weaker dispersive interactions with the C18 alkyl chains.
    
  • The 3-Methyl Regioisomer (Late Elution): Conversely, in the 3-methyl isomer, the methyl group is positioned far away from the N1-phenyl ring. Without this steric hindrance, the molecule can adopt a highly coplanar conformation. This flatness maximizes the hydrophobic contact area with the stationary phase, resulting in a significantly longer retention time.

This predictable structure-retention relationship allows us to confidently assign the earlier-eluting main peak to the 5-methyl target and the later-eluting peak to the 3-methyl impurity.

Analytical Workflow Design

Below is the logical progression of our method development, moving from crude sample handling to self-validating data analysis.

HPLC_Workflow A Crude Synthesis Mixture (Target + Impurities) B Sample Preparation (Dilution in ACN/H2O) A->B Dissolve & Filter C RP-HPLC Separation (C18, Gradient Elution) B->C 5 µL Injection D UV Detection & MS (254 nm / ESI+) C->D Elution Profile E Data Analysis (Resolution & RRT) D->E Peak Integration

RP-HPLC method development workflow for pyrazole regioisomer separation.

Self-Validating HPLC Methodology

A robust protocol must be self-validating; it should inherently prove its own reliability before any unknown samples are processed. Robust HPLC methods for pyrazole derivatives emphasize the necessity of gradient elution and stringent system suitability criteria to accurately quantify process-related impurities[2].

Phase 1: Column Selection & Equilibration

  • Stationary Phase: End-capped C18 column (150 mm × 4.6 mm, 3.5 µm).

    • Causality: End-capping is non-negotiable. Unreacted silanols on standard silica will undergo secondary ion-exchange interactions with the basic nitrogen atoms of the pyrazole ring, leading to severe peak tailing and unpredictable retention shifts.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Causality: The choice of mobile phase additives is critical. TFA serves a dual purpose: it acts as an ion-pairing agent and lowers the pH to ~2.0, fully suppressing any residual silanol ionization to ensure sharp peak shapes for nitrogen-containing heterocycles[3].

Phase 2: System Suitability Testing (SST) - The Validation Gate

  • Action: Before analyzing the crude mixture, inject a System Suitability Standard containing 10 µg/mL of both the 5-methyl target and the 3-methyl regioisomer.

  • Self-Validation Criterion: The system is only validated for use if the critical resolution (

    
    ) between the two isomers is 
    
    
    
    and the USP tailing factor (
    
    
    ) is
    
    
    . If
    
    
    , the gradient slope must be shallowed before proceeding.

Phase 3: Sample Preparation

  • Action: Dissolve 5 mg of the crude reaction mixture in 5 mL of ACN. Sonicate for 5 minutes, then dilute 1:10 with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Injecting a sample dissolved in 100% strong solvent (ACN) into a highly aqueous initial mobile phase causes a "solvent plug" effect, leading to premature elution and peak splitting. Matching the sample diluent to the initial gradient conditions ensures the analytes focus in a tight, uniform band at the column head.

Phase 4: Gradient Execution & Detection

  • Gradient Profile: 0-2 min: 20% B; 2-12 min: linear ramp to 80% B; 12-15 min: hold at 80% B; 15-16 min: return to 20% B; 16-20 min: re-equilibrate. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Causality: A gradient is mandatory. Isocratic elution would either cause the polar starting materials to elute in the void volume or cause the lipophilic regioisomers to broaden excessively. 254 nm optimally captures the

    
     transitions of the conjugated aromatic rings.
    

Comparative Data Analysis: Impurity Profiling

By applying the self-validated method above, we can objectively map the retention behavior of the target compound against its primary synthetic impurities. The data is summarized in the table below:

AnalyteIdentity / OriginRelative Retention Time (RRT)Approx. RT (min)Resolution (

)
Structural Causality for Elution Order
Impurity I 3-Bromophenylhydrazine (Starting Material)0.353.5N/AHighly polar primary amine; minimal hydrophobic retention on the C18 phase.
Impurity II 1-Phenyl-5-methyl-1H-pyrazole (Des-bromo Impurity)0.757.5> 5.0Lacks the highly lipophilic bromine atom, significantly reducing dispersive interactions with the stationary phase.
Target 1-(3-Bromophenyl)-5-methyl-1H-pyrazole 1.00 10.0 > 4.0 Steric clash between N1-phenyl and C5-methyl forces a non-planar geometry, reducing the effective hydrophobic surface area.
Impurity III 1-(3-Bromophenyl)-3-methyl-1H-pyrazole (Regioisomer)1.1511.52.5Unhindered N1-phenyl allows coplanarity, maximizing lipophilic contact with the C18 alkyl chains.

Conclusion

The successful separation of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole from its regioisomeric and process-related impurities relies entirely on exploiting 3D conformational geometries. By understanding that steric hindrance in the 5-methyl isomer prevents coplanarity—thereby reducing its hydrophobicity relative to the planar 3-methyl isomer—we can rationally design a gradient RP-HPLC method. Implementing strict sample diluent matching and a self-validating System Suitability Test guarantees that this protocol remains reproducible and trustworthy across different laboratories and pharmaceutical development phases.

References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega URL: [Link]

Sources

A Comparative Guide to the Cross-Coupling Reactivity of 3-Bromo and 4-Bromo Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Phenyl Pyrazoles in Modern Chemistry

Phenyl pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their prevalence in a wide array of biologically active compounds. Their synthesis, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the development of new therapeutics and functional materials. The ability to selectively functionalize these molecules is paramount, and understanding the intrinsic reactivity of precursors is key to efficient and predictable synthesis.

This guide provides an in-depth comparison of the reactivity of 3-bromo and 4-bromo phenyl pyrazoles in common cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. While a direct head-to-head kinetic study under identical conditions is not extensively documented in the literature, this guide synthesizes established mechanistic principles and experimental data from closely related systems to provide a robust framework for understanding and predicting their reactivity.

Theoretical Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is primarily dictated by the ease of the oxidative addition step, which is often the rate-determining step of the catalytic cycle. This step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The electronic and steric environment of this bond significantly influences the rate of oxidative addition.

Electronic Effects

The pyrazole ring is generally considered to be electron-withdrawing. The extent of this electron withdrawal on the phenyl ring, and consequently on the C-Br bond, is dependent on the position of the bromine atom.

  • 4-Bromo Phenyl Pyrazole: In this isomer, the bromine atom is in the para position relative to the pyrazole substituent. The electron-withdrawing effect of the pyrazole ring is transmitted through the aromatic system, making the carbon atom of the C-Br bond more electrophilic. This increased electrophilicity facilitates the oxidative addition of the electron-rich palladium(0) catalyst. Studies on other aryl bromide systems have shown that electron-withdrawing groups in the para position generally accelerate the rate of Suzuki coupling.[1]

  • 3-Bromo Phenyl Pyrazole: Here, the bromine atom is in the meta position. The electronic influence of the pyrazole ring at the meta position is less pronounced compared to the para position. Consequently, the C-Br bond in the 3-bromo isomer is expected to be less polarized and therefore less reactive towards oxidative addition compared to the 4-bromo isomer.

A Hammett plot analysis of Suzuki-Miyaura cross-coupling reactions often shows a positive reaction constant (ρ), indicating that electron-withdrawing substituents accelerate the reaction.[2] This supports the prediction of higher reactivity for the 4-bromo isomer.

Steric Effects

Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition.

  • 4-Bromo Phenyl Pyrazole: The bromine atom is located at the most accessible position of the phenyl ring, distant from the pyrazole moiety. This minimal steric hindrance allows for a more facile approach of the palladium catalyst.

  • 3-Bromo Phenyl Pyrazole: The bromine atom is situated closer to the pyrazole ring, which can create some steric congestion. While not severely hindered, this proximity can be expected to have a modest retarding effect on the reaction rate compared to the unencumbered 4-position.

Based on these electronic and steric considerations, 4-bromo phenyl pyrazoles are predicted to be more reactive than their 3-bromo counterparts in palladium-catalyzed cross-coupling reactions.

Experimental Data and Observations

While a single study directly comparing the two isomers under identical conditions is elusive, the broader literature provides strong indicative evidence. For instance, in the Buchwald-Hartwig amination of 2- and 4-bromo-13α-estrone derivatives, both isomers were successfully coupled, but the reaction conditions and yields were influenced by the position of the halogen.[3][4] This highlights the general principle that isomeric position is a critical parameter in cross-coupling reactions.

The following tables summarize typical conditions and yields for Suzuki and Buchwald-Hartwig reactions of bromopyrazole systems, demonstrating the feasibility of these transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromopyrazolesPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95
4-BromopyrazolesXPhos Pd G2K₃PO₄Toluene1001280-98
3-BromopyrazoleP1 (XPhos-derived precatalyst)K₃PO₄1,4-Dioxane/H₂O605-870-95

Data compiled from representative literature protocols.[5][6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrazoles
SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-1H-pyrazoleP4 (tBuBrettPhos-derived precatalyst)LHMDSTHF5012-1675-90
3-Bromo-1H-pyrazoleP4 (tBuBrettPhos-derived precatalyst)LHMDSTHF8012-1670-85

Data compiled from representative literature protocols.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromo Phenyl Pyrazole

Materials:

  • 4-Bromo phenyl pyrazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk tube, add the 4-bromo phenyl pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromo Phenyl Pyrazole

Materials:

  • 3-Bromo phenyl pyrazole derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 3-bromo phenyl pyrazole and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Visualizing the Process: Workflow and Catalytic Cycles

To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Bromophenyl Pyrazole - Coupling Partner - Catalyst & Ligand - Base assembly Assemble in Schlenk Tube reagents->assembly inert Evacuate & Backfill with Inert Gas assembly->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(BR)L2 Ar-Pd(II)(BR)L2 Pd(0)L2->Ar-Pd(II)(BR)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Ar'-Pd(II)L2 Ar-Ar'-Pd(II)L2 Ar-Pd(II)(OR')L2->Ar-Ar'-Pd(II)L2 Transmetalation (Ar'-B(OR)2) Ar-Ar'-Pd(II)L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar'-Pd(II)L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [(R2N)Pd(II)(Ar)L2]+ [(R2N)Pd(II)(Ar)L2]+ Ar-Pd(II)(Br)L2->[(R2N)Pd(II)(Ar)L2]+ Amine Coordination & Deprotonation (R2NH, Base) [(R2N)Pd(II)(Ar)L2]+->Pd(0)L2 Ar-NR2 Ar-NR2 [(R2N)Pd(II)(Ar)L2]+->Ar-NR2 Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The judicious selection of starting materials is a critical aspect of synthetic strategy. Based on fundamental principles of physical organic chemistry, 4-bromo phenyl pyrazoles are anticipated to exhibit greater reactivity in palladium-catalyzed cross-coupling reactions than their 3-bromo isomers. This is attributed to a combination of more favorable electronic activation of the C-Br bond and reduced steric hindrance at the 4-position.

While the protocols provided in this guide are robust starting points, optimization is often necessary for specific substrate combinations. Future work involving systematic kinetic studies would be invaluable to precisely quantify the reactivity differences between these important building blocks and to further refine catalyst systems for their efficient and selective functionalization.

References

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][5][7]thiadiazole Series. European Journal of Organic Chemistry.

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2269.
  • Kirsch, G., et al. (2014). Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions.
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Mirica, L. M., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ChemRxiv.
  • Viciu, M. S., et al. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 69(22), 7729-7738.
  • Wirth, T. (Ed.). (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, a halogenated heterocyclic compound. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

The procedures outlined below are grounded in federal regulations, safety data from analogous compounds, and established best practices in chemical waste management. The core principle is that all chemical waste must be handled with the assumption of hazard, from the point of generation to its final disposition.

Hazard Identification and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(3-Bromophenyl)-5-methyl-1H-pyrazole may not be universally available, data from structurally similar brominated pyrazole compounds provide a strong basis for hazard assessment. This compound should be treated as a hazardous substance.

Based on analogous compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation or damage.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][6]

These hazards are regulated by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard (29 CFR 1910.1200), which mandates that chemical hazards are assessed and communicated to all employees.[7]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4][5][6]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation[2][4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][6]

Core Principles of Chemical Waste Management

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[8][9] This means that the generator of the waste is responsible for its safe management until it is properly disposed of. The following principles are foundational for compliance.

  • Consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal. Always review it before working with any chemical.[10]

  • Segregation is Key: Never mix different types of chemical waste. As a halogenated organic compound, 1-(3-Bromophenyl)-5-methyl-1H-pyrazole waste must be kept separate from non-halogenated organic waste, acids, bases, and oxidizers.[10][11][12][13][14] This is because halogenated wastes often require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.

  • Proper Labeling: All waste containers must be accurately and clearly labeled. This is not just a suggestion but a regulatory requirement.[15][16]

Personal Protective Equipment (PPE)

When handling 1-(3-Bromophenyl)-5-methyl-1H-pyrazole in any form, including its waste, the following PPE is mandatory to minimize exposure risks.[12][13]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to NIOSH or EU EN 166 standards.[11][17]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile gloves). Inspect gloves for any tears or holes before use.[4][12][17]

  • Skin and Body Protection: A lab coat is required to protect skin and clothing. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[11][17]

  • Respiratory Protection: All handling of this compound, especially when a solid, should be done in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the collection and disposal of waste containing 1-(3-Bromophenyl)-5-methyl-1H-pyrazole.

  • Waste Identification and Classification:

    • Identify all waste streams containing the target compound. This includes neat (pure) compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solvent rinsates.

    • Classify this waste as "Hazardous Waste" and "Halogenated Organic Waste".[12][13][18]

  • Container Selection and Preparation:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid. Plastic bottles are often preferred over glass to minimize the risk of breakage.[14][15]

    • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[15][18] These tags are typically provided by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection and Segregation:

    • Collect all waste containing 1-(3-Bromophenyl)-5-methyl-1H-pyrazole in your designated, pre-labeled container.

    • Crucially, this container must be designated for "Halogenated Organic Waste" only. [13][18][19] Do not mix with non-halogenated solvents or other waste streams.

    • Keep the waste container closed at all times except when actively adding waste.[19]

  • Labeling the Waste Container:

    • Complete the hazardous waste tag with the following information. Do not use abbreviations or chemical formulas.[15]

      • Full Chemical Name: "Waste 1-(3-Bromophenyl)-5-methyl-1H-pyrazole" and list any other components or solvents in the mixture with their approximate percentages.

      • Hazard Pictograms: Check the appropriate boxes for "Harmful," "Irritant," and "Health Hazard."

      • Generator Information: Include the Principal Investigator's name, lab location (building and room number), and date of generation.[15]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[16][18]

    • This area should be secure, well-ventilated, and away from incompatible materials.[10][16] Ensure the container is within secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or you are finished with the project, arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[10][11]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a form online or via campus mail.[15]

    • Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [12][15][16]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole.

G cluster_prep Preparation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposition start Waste Generation (e.g., residual chemical, contaminated gloves, rinsate) classify Classify as Hazardous & Halogenated Organic Waste start->classify get_container Select Compatible Container with Screw-Top Lid classify->get_container pre_label Affix 'Hazardous Waste' Tag (Provided by EHS) get_container->pre_label collect Collect Waste in Designated Container pre_label->collect fill_label Complete Waste Tag: - Full Chemical Names & % - Check Hazard Pictograms - Generator Info & Date collect->fill_label check_label Is Tag Complete & Accurate? fill_label->check_label check_label->fill_label No store Store Sealed Container in Secondary Containment in a Designated SAA check_label->store Yes request_pickup Follow Institutional Protocol to Request EHS Waste Pickup store->request_pickup ehs_pickup EHS Collects Waste for Licensed Disposal request_pickup->ehs_pickup

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.